Acetylcaranine
Description
This compound has been reported in Drimia altissima, Amaryllis belladonna, and Ammocharis coranica with data available.
Properties
IUPAC Name |
[(1S,18R,19S)-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9,15-tetraen-18-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-10(20)23-14-3-2-11-4-5-19-8-12-6-15-16(22-9-21-15)7-13(12)17(14)18(11)19/h2,6-7,14,17-18H,3-5,8-9H2,1H3/t14-,17-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWQEQSXDGJDGG-ZTFGCOKTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC=C2CCN3C2C1C4=CC5=C(C=C4C3)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CC=C2CCN3[C@H]2[C@@H]1C4=CC5=C(C=C4C3)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20932117 | |
| Record name | 2,4,5,7,12b,12c-Hexahydro-1H,10H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridin-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20932117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14383-07-4 | |
| Record name | 1H-[1,3]Dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridin-1-ol, 2,4,5,7,12b,12c-hexahydro-, 1-acetate, (1R,12bS,12cS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14383-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Belamarine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014383074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,5,7,12b,12c-Hexahydro-1H,10H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridin-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20932117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Endogenous Synthesis of Acetyl-L-Carnitine: A Technical Whitepaper
Abstract
Acetyl-L-carnitine (ALCAR) is a pivotal molecule in cellular energy metabolism, acting as a carrier for acetyl groups across mitochondrial membranes and serving as a buffer for the acetyl-CoA pool. Its endogenous synthesis is a critical, reversible reaction catalyzed by the enzyme Carnitine Acetyltransferase (CrAT). This document provides an in-depth examination of the ALCAR synthesis pathway, detailing the enzymatic mechanism, subcellular localization, substrate origins, and regulatory controls. Furthermore, it presents quantitative data, detailed experimental protocols for the measurement of enzyme activity and metabolite quantification, and visual diagrams of the core biochemical processes to serve as a comprehensive resource for researchers and drug development professionals.
The Core Synthesis Reaction
The endogenous synthesis of acetyl-L-carnitine is a single, reversible transesterification reaction. The enzyme Carnitine Acetyltransferase (CrAT), also known as Carnitine O-acetyltransferase (CAT), catalyzes the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to L-carnitine.[1][2] This reaction yields acetyl-L-carnitine and a free coenzyme A (CoA) molecule.[3]
Reaction: Acetyl-CoA + L-Carnitine ⇌ Acetyl-L-Carnitine + CoA[2][3]
This equilibrium is fundamental for cellular bioenergetics, playing a crucial role in metabolic flexibility by linking glycolysis and fatty acid oxidation.[4] The reaction's direction is largely dictated by the relative concentrations of the substrates and products, particularly the acetyl-CoA to free CoA ratio.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Carnitine O-acetyltransferase - Wikipedia [en.wikipedia.org]
- 3. Acetylcarnitine - Wikipedia [en.wikipedia.org]
- 4. L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Cycling of Acetyl-CoA through Acetylcarnitine Buffers Cardiac Substrate Supply: A Hyperpolarised 13C Magnetic Resonance Study - PMC [pmc.ncbi.nlm.nih.gov]
Acetylcarnitine's Epigenetic Blueprint: A Technical Guide to Gene Expression Modulation
For Immediate Release
POMEZIA, Italy – November 5, 2025 – A comprehensive technical guide released today details the intricate mechanisms by which acetylcarnitine (ALCAR), a naturally occurring compound, modulates gene expression, offering a promising frontier for therapeutic intervention in a range of neurological and metabolic disorders. This whitepaper, tailored for researchers, scientists, and drug development professionals, elucidates the core molecular pathways, presents quantitative data on its effects, and provides detailed experimental protocols to facilitate further investigation into its epigenetic role.
At the heart of acetylcarnitine's influence on the genome lies its ability to donate an acetyl group, a fundamental component in the epigenetic regulation of gene activity. By serving as a precursor to acetyl-Coenzyme A (acetyl-CoA) within the cell's nucleus, acetylcarnitine fuels the process of histone acetylation, a key mechanism that governs how tightly DNA is wound around histone proteins. This modification relaxes the chromatin structure, making genes more accessible for transcription and thereby influencing the production of proteins that carry out essential cellular functions.
This guide delves into the critical "carnitine shuttle" system, a sophisticated transport mechanism that conveys acetylcarnitine from the mitochondria, the cell's powerhouses where it is synthesized, to the nucleus where it exerts its epigenetic effects. The pivotal role of the enzyme carnitine acetyltransferase (CrAT) in this process is also examined, highlighting its function in both the synthesis and subsequent conversion of acetylcarnitine to acetyl-CoA within the nuclear compartment.
Key Signaling Pathway: From Mitochondrial Metabolism to Nuclear Gene Regulation
The journey of acetylcarnitine from a metabolic byproduct to a key epigenetic modulator is a testament to the intricate crosstalk between cellular metabolism and gene regulation. The following diagram illustrates the central signaling pathway:
Quantitative Impact on Gene Expression
Acetylcarnitine supplementation has been shown to significantly alter the expression of a variety of genes implicated in neuroplasticity, inflammation, and cellular stress responses. The following tables summarize key quantitative findings from preclinical studies.
Table 1: Upregulation of Neurotrophic and Glutamatergic Genes
| Gene | Model System | Treatment | Fold Change/Increase | Reference |
| mGlu2 Receptor | Flinders Sensitive Line Rats (Depression Model) | Acetyl-L-carnitine | Normalized to control levels | [1][2] |
| mGlu2 Receptor | Mice with Chronic Unpredictable Stress | Acetyl-L-carnitine | ~86.6% increase in protein levels | [3] |
| BDNF | Mice with Chronic Unpredictable Mild Stress | Acetyl-L-carnitine (100mg/kg, i.p.) | Reversal of stress-induced downregulation | [4] |
| Actinin | Leech (Hirudo medicinalis) | Acetyl-L-carnitine | 2.32-fold increase (0.757±0.034 vs 0.326±0.029) | [5] |
| HSP90 | Leech (Hirudo medicinalis) | Acetyl-L-carnitine | 2.00-fold increase (0.766±0.043 vs 0.383±0.021) | [5] |
Table 2: Downregulation of Pro-inflammatory and Metastasis-Related Genes
| Gene | Model System | Treatment | Fold Change/Decrease | Reference |
| IL-10 | PC12 cells (3-NPA toxicity model) | Acetyl-L-carnitine | Further lowered expression | [6] |
| MMP9 | HepG2 and HT29 cancer cell lines | Acetyl-L-carnitine | Significant decrease in mRNA expression | [7] |
| VEGF | HepG2 and HT29 cancer cell lines | Acetyl-L-carnitine | Significant decrease in mRNA expression | [7] |
| TGF-β1 | Rats with Propionic Acid-Induced Liver Injury | Acetyl-L-carnitine | Significant reduction in expression | [8] |
| SMAD3 | Rats with Propionic Acid-Induced Liver Injury | Acetyl-L-carnitine | Significant reduction in expression | [8] |
Detailed Experimental Protocols
To empower researchers to further explore the epigenetic effects of acetylcarnitine, this guide provides detailed methodologies for key experiments.
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Histone Acetylation
ChIP-seq is a powerful technique to identify the genome-wide locations of specific histone modifications, such as H3K27 acetylation, which is often modulated by acetylcarnitine.
A detailed, step-by-step protocol for ChIP-seq can be found in resources such as those provided by Abcam and Thermo Fisher Scientific.[9][10][11][12][13] The protocol typically involves the following stages:
-
Cell Cross-linking and Harvesting: Cells are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Preparation: Cells are lysed, and the nuclei are isolated. The chromatin is then sheared into smaller fragments, typically by sonication.
-
Immunoprecipitation: An antibody specific to the histone modification of interest (e.g., acetylated H3K27) is used to pull down the corresponding chromatin fragments.
-
DNA Purification: The cross-links are reversed, and the DNA is purified from the protein-DNA complexes.
-
Library Preparation and Sequencing: The purified DNA is prepared for high-throughput sequencing.
-
Data Analysis: The sequencing reads are aligned to a reference genome to identify regions enriched for the histone modification.
Histone Acetyltransferase (HAT) Activity Assay
A fluorometric HAT activity assay can be used to measure the enzymatic activity of HATs in nuclear extracts, providing a direct assessment of the impact of acetylcarnitine on this crucial step in histone acetylation.[14][15][16]
The general steps for a fluorometric HAT activity assay are as follows:
-
Nuclear Extraction: Isolate nuclear extracts from cells treated with or without acetylcarnitine.
-
Reaction Setup: In a microplate, combine the nuclear extract with a reaction mixture containing a histone peptide substrate (e.g., H3 or H4 peptide) and acetyl-CoA.
-
Enzymatic Reaction: The HATs present in the nuclear extract will transfer the acetyl group from acetyl-CoA to the histone peptide, producing an acetylated peptide and free Coenzyme A (CoA-SH).
-
Detection: A developer reagent is added that reacts with the free CoA-SH to produce a fluorescent product.
-
Quantification: The fluorescence is measured over time using a microplate reader, and the HAT activity is calculated by comparing the rate of fluorescence generation to a standard curve.[14][16]
Quantification of Nuclear Acetyl-CoA
Accurate quantification of nuclear acetyl-CoA levels is essential to directly link acetylcarnitine supplementation to the availability of the substrate for histone acetylation. Liquid chromatography-mass spectrometry (LC-MS/MS) is the gold standard for this analysis.[17][18][19][20][21]
The protocol generally involves:
-
Nuclear Fractionation: Rapid isolation of nuclei from cells to prevent leakage of metabolites.
-
Metabolite Extraction: Extraction of metabolites, including acetyl-CoA, from the isolated nuclei, often using a cold solvent mixture.
-
LC-MS/MS Analysis: Separation of acetyl-CoA from other metabolites using liquid chromatography followed by detection and quantification using tandem mass spectrometry. The use of stable isotope-labeled internal standards is crucial for accurate quantification.[20]
Future Directions and Therapeutic Potential
The ability of acetylcarnitine to modulate gene expression through epigenetic mechanisms opens up exciting avenues for drug development. Its potential to restore normal gene expression patterns in disease states makes it a compelling candidate for the treatment of a variety of conditions, including:
-
Neurodegenerative Disorders: By promoting the expression of neurotrophic factors like BDNF, acetylcarnitine may offer neuroprotective benefits in conditions such as Alzheimer's and Parkinson's disease.
-
Major Depressive Disorder: Its rapid antidepressant-like effects, mediated by the upregulation of mGlu2 receptors, suggest a novel therapeutic strategy for mood disorders.[1][2][3]
-
Neuropathic Pain: The modulation of genes involved in pain signaling pathways underlies its established efficacy in treating various forms of neuropathy.
-
Metabolic Diseases: By influencing the expression of genes involved in glucose and lipid metabolism, acetylcarnitine may have a role in managing conditions like type 2 diabetes.[22]
This technical guide provides a solid foundation for the scientific community to build upon, fostering further research into the epigenetic potential of acetylcarnitine and accelerating the translation of these findings into novel therapeutic strategies. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers dedicated to unraveling the complex interplay between metabolism, epigenetics, and human health.
References
- 1. towardsdatascience.com [towardsdatascience.com]
- 2. researchgate.net [researchgate.net]
- 3. Genome-wide ChIP-seq mapping and analysis reveal butyrate-induced acetylation of H3K9 and H3K27 correlated with transcription activity in bovine cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.uniroma1.it [iris.uniroma1.it]
- 5. mdpi.com [mdpi.com]
- 6. Quantification of histone modification ChIP-seq enrichment for data mining and machine learning applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genetic inactivation of the Carnitine/Acetyl-Carnitine mitochondrial carrier of Yarrowia lipolytica leads to enhanced odd-chain fatty acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetyl-L-Carnitine and Liposomal Co-Enzyme Q10 Attenuate Hepatic Inflammation, Apoptosis, and Fibrosis Induced by Propionic Acid [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Video: TChIP-Seq: Cell-Type-Specific Epigenome Profiling [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. content.abcam.com [content.abcam.com]
- 15. Histone acetyltransferase activity assay [bio-protocol.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Liquid-liquid extraction coupled with LC/MS/MS for monitoring of malonyl-CoA in rat brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. files.core.ac.uk [files.core.ac.uk]
Methodological & Application
Application Notes: Acetyl-L-Carnitine (ALCAR) in Rodent Models of Neurodegeneration
Introduction Acetyl-L-carnitine (ALCAR) is an acetylated ester of L-carnitine that plays a crucial role in cellular energy metabolism, specifically in the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1][2] It is naturally synthesized in the brain, liver, and kidneys.[3] ALCAR's ability to cross the blood-brain barrier more efficiently than L-carnitine makes it a compound of significant interest for neurological research.[4] In the context of neurodegeneration, ALCAR is investigated for its potential neuroprotective effects, which are attributed to several mechanisms: enhancement of mitochondrial function, reduction of oxidative stress, modulation of neuroinflammation, and promotion of cholinergic neurotransmission by donating its acetyl group for the synthesis of acetylcholine.[2][3][4][5]
Mechanism of Action in Neuroprotection ALCAR's neuroprotective properties stem from its multifaceted roles in cellular function. It supports mitochondrial bioenergetics, which is often impaired in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][6] By facilitating energy production (ATP synthesis), ALCAR helps maintain neuronal health and function.[7][8] Furthermore, it mitigates oxidative damage by increasing antioxidant defenses and reducing lipid peroxidation.[1][5] Studies in rodent models have shown that ALCAR can reduce the apoptosis of neurons, decrease neuroinflammation markers like glial fibrillary acidic protein (GFAP), and prevent the loss of key neuronal populations, such as dopaminergic neurons in Parkinson's models.[5][9]
Quantitative Data Summary
The following tables summarize common dosages and administration routes for ALCAR in various rodent models of neurodegeneration as reported in preclinical studies.
Table 1: ALCAR Administration Protocols in Rodent Models of Neurodegeneration
| Neurodegenerative Model | Rodent Species/Strain | ALCAR Dosage | Route of Administration | Treatment Duration | Key Findings |
| Parkinson's Disease (6-OHDA-induced) | Rat | 100 or 200 mg/kg/day | Intraperitoneal (i.p.) Injection | 1 week | Reduced motor asymmetry, decreased oxidative stress, and prevented dopaminergic neuron loss.[5] |
| Parkinson's Disease (6-OHDA-induced) | Rat | 100 mg/kg/day | Intraperitoneal (i.p.) Injection | 14 days (post-lesioning) | Suppressed glial activation, improved antioxidant status, and rescued dopaminergic neurons.[9] |
| Parkinson's Disease (LPS-induced) | Wistar Rat | 100 mg/kg/day | Intraperitoneal (i.p.) Injection | 14 days | Lowered contralateral rotations and slightly increased dopamine levels.[10] |
| Alzheimer's Disease (ApoE4 Transgenic) | Mouse | Not specified, provided as dietary supplement with R-alpha-lipoic acid | Dietary Admixture | Not specified | Showed a trend in improving cognitive function.[11] |
| Huntington's Disease (N171-82Q Transgenic) | Mouse | Not specified | Intraperitoneal (i.p.) Injection | Not specified | Improved survival by 14.9%, ameliorated motor activity, and reduced neuronal loss.[12] |
| Age-Related Decline | Fischer 344 Rat | 100 mg/kg/day | Oral Gavage | 90 days | Did not significantly alter age-related hearing loss in this specific model.[13][14] |
| Age-Related Decline | Fischer 344 Rat | 100 mg/kg/day | Intraperitoneal (i.p.) Injection | 30 days | Did not significantly alter age-related hearing loss in this specific model.[13][14] |
| Age-Related Decline | Sprague-Dawley Rat | 60 mg/kg/day | In Drinking Water | 6 months | Attenuated impairment in spatial learning and memory.[15] |
| Demyelination (Cuprizone-induced) | C57BL/6 Mouse | 300 mg/kg/day | Not specified | 2 weeks | Improved balance and gait, increased remyelination, and reduced oxidative stress.[16] |
Table 2: Common Assays for Assessing ALCAR Efficacy
| Assay Type | Purpose | Description | Typical Outcome with ALCAR Treatment |
| Behavioral | |||
| Morris Water Maze | To assess spatial learning and memory.[17] | A rodent is placed in a pool of opaque water and must learn the location of a hidden platform to escape.[18] | Reduced escape latency and increased time spent in the target quadrant.[15][18] |
| Rotational Behavior Test (Apomorphine-induced) | To measure motor asymmetry in unilateral lesion models of Parkinson's disease. | Dopamine agonists like apomorphine induce rotations contralateral to the lesioned side. | A decrease in the number of contralateral rotations.[5][10] |
| Open-Field Test | To evaluate general motor activity, exploratory behavior, and anxiety.[17] | An animal is placed in an open arena, and its movements (distance traveled, time in center vs. periphery) are tracked. | Increased ambulatory activity and exploratory behavior.[19][[“]] |
| Beam Walking Test | To assess fine motor coordination and balance.[16] | Rodents are required to traverse a narrow, elevated beam. | Improved balance and reduced number of foot slips.[16] |
| Biochemical/Histological | |||
| Immunohistochemistry (e.g., for Tyrosine Hydroxylase, TH) | To quantify specific neuronal populations. | Tissue sections are stained with antibodies against cell-specific markers (e.g., TH for dopaminergic neurons). | Prevention of TH-positive neuron loss in the substantia nigra.[5] |
| ELISA (e.g., for BDNF, Dopamine) | To measure the concentration of specific proteins or neurotransmitters. | An antibody-based assay to quantify a target molecule in a tissue homogenate or fluid sample. | Increased levels of dopamine or neurotrophic factors.[10] |
| Oxidative Stress Markers (e.g., MDA, GSH) | To assess the level of oxidative damage and antioxidant capacity. | Assays measuring levels of malondialdehyde (MDA, a marker of lipid peroxidation) or glutathione (GSH, a key antioxidant). | Decreased MDA levels and increased GSH levels or catalase activity.[5][16] |
| Histological Staining (e.g., Luxol Fast Blue) | To evaluate tissue morphology, such as myelination. | Dyes that selectively stain specific cellular components (e.g., myelin sheaths). | Increased remyelination in demyelination models.[16] |
Experimental Protocols
Protocol 1: Preparation and Administration of ALCAR via Oral Gavage
This protocol is suitable for studies requiring precise daily dosing over a chronic period.
-
Materials:
-
Acetyl-L-carnitine HCl powder
-
Sterile saline (0.9% NaCl) or sterile water
-
Weighing scale and weigh boats
-
Vortex mixer
-
Appropriately sized oral gavage needles (stainless steel, ball-tipped).[21]
-
Syringes (1-3 mL)
-
70% ethanol for disinfection
-
-
Procedure:
-
Dose Calculation: Weigh the animal to determine the exact dose. For a 100 mg/kg dose in a 300g rat, the required dose is 30 mg.
-
Solution Preparation: Prepare a stock solution of a known concentration. For example, to prepare a 25 mg/mL solution, dissolve 250 mg of ALCAR in 10 mL of sterile saline.[13] Vortex thoroughly until fully dissolved. The pH can be adjusted to ~7.2 if necessary.[13]
-
Volume Calculation: Calculate the volume to administer. For the 30 mg dose using a 25 mg/mL solution, the volume is 30 mg / 25 mg/mL = 1.2 mL. Ensure the total volume does not exceed recommended limits (e.g., ~1% of body weight for mice).[21]
-
Animal Restraint: Restrain the rodent firmly but gently, ensuring the head and neck are extended to align the esophagus.[21]
-
Gavage Administration:
-
Measure the gavage needle from the corner of the animal's mouth to the last rib to ensure it will reach the stomach without causing perforation.[21]
-
Gently insert the ball-tipped needle into the mouth, guiding it over the tongue and down the esophagus. The animal should swallow the needle; do not force it .[21]
-
If any resistance is met, withdraw and re-attempt.
-
Once in the stomach, depress the syringe plunger slowly and steadily to deliver the solution.
-
-
Post-Administration: Withdraw the needle smoothly and return the animal to its home cage. Monitor the animal for any signs of distress, such as difficulty breathing.[21]
-
Protocol 2: Preparation and Administration of ALCAR via Intraperitoneal (IP) Injection
This protocol is often used for rapid systemic delivery.
-
Materials:
-
Acetyl-L-carnitine HCl powder
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile filter (0.22 µm)
-
Appropriately sized sterile syringes and needles (e.g., 25-27 gauge)
-
70% ethanol
-
-
Procedure:
-
Dose and Volume Calculation: Follow steps 2.1 - 2.3 from Protocol 1.
-
Aseptic Preparation: Prepare the ALCAR solution in a sterile environment. After dissolving the ALCAR in saline, pass the solution through a 0.22 µm sterile filter into a sterile vial to ensure it is free of contaminants.
-
Animal Restraint: Restrain the animal to expose the lower abdominal quadrants. For a mouse, this can be done by scruffing the neck and securing the tail.
-
Injection Site: Identify the injection site in the lower left or right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Injection:
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle.
-
Gently aspirate to ensure no blood or fluid is drawn, confirming you have not entered a blood vessel or organ.
-
Inject the solution smoothly.
-
-
Post-Administration: Withdraw the needle and return the animal to its home cage. Monitor for any adverse reactions.
-
Mandatory Visualizations
References
- 1. A Possible New Hope for Alzheimer's Disease: Acetyl L-Carnitine's Impact on Mitochondrial Function [klaushealth.blogspot.com]
- 2. L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Neurobiology of Acetyl L-Carnitine [casi.org]
- 5. Acetyl-l-carnitine protects dopaminergic nigrostriatal pathway in 6-hydroxydopamine-induced model of Parkinson's disease in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuronal mitochondrial amelioration by feeding acetyl-L-carnitine and lipoic acid to aged rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Acetyl-L-Carnitine on Oxidative Stress in Amyotrophic Lateral Sclerosis Patients: Evaluation on Plasma Markers and Members of the Neurovascular Unit [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Neuroprotective effects of acetyl-L-Carnitine on the lipoplysaccharide -rat model of parkinsons disease | رسائل الماجستير - جامعة الإسراء [iu.edu.jo]
- 11. The effect of acetyl-L-carnitine and R-alpha-lipoic acid treatment in ApoE4 mouse as a model of human Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective effects of L-carnitine in a transgenic animal model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Multiple dosing strategies with acetyl L-carnitine (ALCAR) fail to alter age-related hearing loss in the Fischer 344/NHsd rat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Behaviour and Degenerative Changes in the Basal Forebrain Systems of Aged Rats (12 Months Old) after Levo-Acetyl-Carnitine Treatments [scirp.org]
- 16. tandfonline.com [tandfonline.com]
- 17. Neurobehavioral Testing as Cognitive Function Evaluation tool in Experimentally Induced Neurodegeneration in Mice - Panina - Annals of Clinical and Experimental Neurology [annaly-nevrologii.com]
- 18. Injection of amyloid-β to lateral ventricle induces gut microbiota dysbiosis in association with inhibition of cholinergic anti-inflammatory pathways in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Behavioral and electrophysiological changes induced by acetyl-L-carnitine in aged freely-moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. consensus.app [consensus.app]
- 21. research.sdsu.edu [research.sdsu.edu]
Application Notes and Protocols: Establishing In Vitro Models to Study Acetylcarnitine's Effects on Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-L-carnitine (ALCAR) is a naturally occurring molecule that plays a critical role in cellular energy metabolism, particularly within mitochondria.[1] It facilitates the transport of fatty acids for β-oxidation and acts as a donor of acetyl groups, influencing neurotransmitter synthesis and epigenetic modifications.[1][2] A growing body of evidence highlights ALCAR's neuroprotective and neurotrophic properties, making it a compound of significant interest for therapeutic strategies against neurodegenerative diseases and age-related neuronal decline.[1][3]
Establishing robust in vitro models is essential for elucidating the precise molecular mechanisms underlying ALCAR's effects on neuronal cells. These models provide a controlled environment to investigate signaling pathways, assess functional outcomes like neurite outgrowth, and quantify protective effects against various neurotoxic insults. This document provides detailed application notes and protocols for utilizing common neuronal cell lines and primary cultures to study the multifaceted actions of ALCAR.
Section 1: Choosing an In Vitro Neuronal Model
The selection of an appropriate cell model is a critical first step. The choice depends on the specific research question, balancing physiological relevance with ease of use and reproducibility. Both immortalized cell lines and primary neuronal cultures are valuable tools.
Commonly Used Neuronal Models:
-
SH-SY5Y: A human neuroblastoma cell line that can be differentiated into a more mature neuron-like phenotype with agents like retinoic acid.[4][5] These cells are widely used for studying neurotoxicity, oxidative stress, and apoptosis.[6][7]
-
PC12: A rat pheochromocytoma cell line that, upon stimulation with Nerve Growth Factor (NGF), differentiates into cells with characteristics of sympathetic neurons, notably extending neurites.[8][9] This makes them an excellent model for studying neurite outgrowth and neurotrophic factor signaling.[8][10]
-
Primary Neuronal Cultures: Derived directly from embryonic or neonatal rodent brain tissue (e.g., hippocampus, cortex), these cells offer the highest physiological relevance.[11] They form complex synaptic networks but are more challenging to maintain and have limited proliferative capacity.
Table 1: Comparison of In Vitro Neuronal Models
| Model | Source | Cell Type | Key Advantages | Key Disadvantages |
| SH-SY5Y | Human Bone Marrow | Neuroblastoma | Human origin; easy to culture and transfect; can be differentiated to various neuronal phenotypes.[4][7] | Cancer cell origin; requires differentiation to exhibit mature neuronal characteristics.[5] |
| PC12 | Rat Adrenal Gland | Pheochromocytoma | Well-established model for NGF signaling and neurite outgrowth; robust and easy to grow.[8][12] | Non-human origin; may not fully replicate CNS neuron physiology. |
| Primary Cortical/Hippocampal Neurons | Embryonic/Neonatal Rodent Brain | Primary Neurons | High physiological relevance; form functional synapses.[11] | Technically demanding; heterogeneous cell populations; limited lifespan and yield. |
Section 2: Key Signaling Pathways and Mechanisms of ALCAR
ALCAR exerts its effects on neuronal cells through multiple interconnected pathways. Understanding these pathways is crucial for designing experiments and interpreting results. The primary mechanisms include enhancing mitochondrial function, providing acetyl groups for acetylcholine synthesis, and activating pro-survival signaling cascades.[1][2][3]
ALCAR readily crosses the mitochondrial membrane to provide acetyl-CoA, fueling the TCA cycle and enhancing ATP production while reducing oxidative stress.[2][13] In the cytoplasm, it contributes to the synthesis of the neurotransmitter acetylcholine and activates key pro-survival signaling pathways.[1]
Studies have shown that ALCAR can activate signaling cascades like the PI3K/Akt and ERK1/2 pathways.[14] These pathways are central to neuronal survival, promoting the expression of antioxidant proteins and anti-apoptotic factors, thereby protecting cells from various stressors.[14]
Section 3: General Experimental Workflow
A typical experiment to assess the effects of ALCAR involves several key stages, from initial cell culture to the final data analysis. Proper planning and execution at each step are vital for obtaining reliable and reproducible results.
Section 4: Experimental Protocols
The following protocols provide detailed methodologies for core experiments used to evaluate the effects of ALCAR on neuronal cells.
Protocol 4.1: Cell Culture and ALCAR Treatment
This protocol describes the basic culture of SH-SY5Y cells and the application of ALCAR.
Materials:
-
SH-SY5Y cells (e.g., ATCC® CRL-2266™)
-
Growth Medium: 1:1 mixture of DMEM and Ham's F-12, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.[6]
-
Sterile 1X PBS
-
Trypsin-EDTA (0.25%)
-
Acetyl-L-Carnitine (ALCAR) powder
-
Sterile water or PBS for ALCAR stock solution
-
Culture flasks (T-75) and multi-well plates (96-, 24-, or 6-well)
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in a T-75 flask with Growth Medium at 37°C in a 5% CO₂ incubator.[15]
-
Sub-culturing: When cells reach 80% confluency, aspirate the medium, wash once with PBS, and detach cells using Trypsin-EDTA. Neutralize trypsin with Growth Medium, centrifuge the cells (1000 rpm, 5 min), and resuspend in fresh medium.[7]
-
Plating: Seed cells into multi-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well for a 96-well plate for viability assays).[16] Allow cells to adhere overnight.
-
ALCAR Stock Preparation: Prepare a sterile, concentrated stock solution of ALCAR (e.g., 100 mM) in sterile water or PBS. Store aliquots at -20°C.
-
Treatment: On the day of the experiment, dilute the ALCAR stock solution to the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM) in fresh cell culture medium.[11]
-
Application: Remove the old medium from the cells and replace it with the medium containing the appropriate ALCAR concentration or vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) before proceeding with downstream assays. For neuroprotection studies, ALCAR is typically applied as a pre-treatment before introducing a neurotoxic agent.[11]
Protocol 4.2: Assessment of Neuronal Viability (MTT Assay)
This assay measures cell viability based on the metabolic activity of mitochondrial reductase enzymes.[17]
Materials:
-
Cells cultured in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[18]
-
Solubilization Solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[17]
-
Microplate reader
Procedure:
-
Treat cells with ALCAR and/or a neurotoxin as described in Protocol 4.1.
-
After the incubation period, add 10 µL of MTT solution to each well (final concentration ~0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of Solubilization Solution to each well to dissolve the formazan crystals.[17]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[18]
-
Measure the absorbance at 570 nm using a microplate reader.[19]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control group after subtracting the background absorbance from wells with medium only.
Protocol 4.3: Analysis of Neurite Outgrowth (PC12 Cells)
This protocol is for inducing and quantifying neurite outgrowth in PC12 cells.
Materials:
-
PC12 cells
-
Collagen-coated culture plates
-
PC12 Growth Medium (e.g., RPMI-1640, 10% horse serum, 5% FBS)
-
Differentiation Medium (Low-serum medium, e.g., 1% horse serum)
-
Nerve Growth Factor (NGF)
-
ALCAR
-
Microscope with imaging software (e.g., ImageJ)
Procedure:
-
Plating: Seed PC12 cells on collagen-coated plates in Growth Medium and allow them to attach.
-
Treatment: Replace the Growth Medium with Differentiation Medium containing a sub-optimal concentration of NGF (e.g., 1 ng/mL) with or without various concentrations of ALCAR (e.g., 0.1-10 mM).[9][20] Include positive (optimal NGF) and negative (no NGF) controls.
-
Incubation: Incubate the cells for 48-72 hours to allow for neurite extension.
-
Imaging: Capture images from multiple random fields for each condition using a phase-contrast microscope.
-
Quantification: Use imaging software (e.g., ImageJ with the NeuronJ plugin) to quantify neurite outgrowth. Key metrics include:
-
Percentage of neurite-bearing cells (cells with at least one neurite longer than the cell body diameter).
-
Average neurite length per cell.
-
Total neurite length per field.
-
Protocol 4.4: Measurement of Mitochondrial Membrane Potential (JC-1 Assay)
JC-1 is a cationic dye that indicates mitochondrial health. In healthy, high-potential mitochondria, it forms red fluorescent aggregates. In unhealthy, low-potential mitochondria, it remains as green fluorescent monomers.
Materials:
-
Cells cultured in a multi-well plate (a black, clear-bottom plate is recommended for fluorescence reading)
-
JC-1 Dye stock solution
-
Cell culture medium or PBS
-
CCCP (a mitochondrial uncoupler, used as a positive control for depolarization).[21]
-
Fluorescence microscope or microplate reader
Procedure:
-
Treat cells as required in a multi-well plate.
-
Positive Control: In a separate set of wells, add CCCP (e.g., 10-50 µM) and incubate at 37°C for 5-10 minutes to induce mitochondrial depolarization.[21][22]
-
JC-1 Staining: Prepare the JC-1 working solution (typically 1-10 µM in culture medium) and add it to all wells.[23] Incubate for 15-30 minutes at 37°C in the dark.[21]
-
Wash: Aspirate the staining solution and wash the cells gently with warm PBS or culture medium.
-
Data Acquisition:
-
Plate Reader: Measure fluorescence intensity for both red aggregates (Excitation ~585 nm / Emission ~590 nm) and green monomers (Excitation ~514 nm / Emission ~529 nm).
-
Microscopy: Capture images using appropriate filter sets for red and green fluorescence.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization and potential dysfunction.
Protocol 4.5: Evaluation of Apoptosis (Annexin V Staining)
This assay identifies early apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane.
Materials:
-
Treated cells (in suspension or detached from a plate)
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).[24]
-
Flow cytometer or fluorescence microscope
Procedure:
-
Harvest cells (including floating cells from the supernatant) and wash them twice with cold PBS.[24]
-
Centrifuge at 1000 rpm for 5 minutes and discard the supernatant.[24]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[25]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI (concentrations may vary by kit).[25]
-
Incubate for 15 minutes at room temperature in the dark.[25]
-
Add 400 µL of 1X Binding Buffer to each tube.[25]
-
Data Acquisition: Analyze the samples immediately by flow cytometry.
-
Data Analysis:
Section 5: Data Presentation
Summarizing quantitative data from in vitro studies is crucial for comparing the efficacy of ALCAR across different models and conditions.
Table 2: Summary of ALCAR Effects on Neuronal Cells (Quantitative Data from Literature)
| Cell Model | Stressor/Condition | ALCAR Concentration | Duration | Measured Effect | Outcome | Reference |
| Primary Rat Cortical Neurons | NMDA (100 µM) | 1 mM | Co-exposure + 24h recovery | Cell Viability | Increased live cells from 33.7% to 74.4% | [27][28] |
| Primary Rat Hippocampal Cultures | Serum Deprivation | 10-50 µM | 10 days | Cell Mortality | Reduced cell death | [11] |
| Primary Motoneuron Cultures | BDNF/Serum Deprivation | 10 mM | Not specified | Cell Viability | Increased viability from 61.8% to 111.8% (vs. control) | [29] |
| PC12 Cells | NGF-induced differentiation | 0.1 - 10 mM | 6 days | Neurite Outgrowth | Potentiated NGF-induced neurite outgrowth | [9][20] |
| Rat Corticostriatal Slices | Oxygen-Glucose Deprivation | Dose-dependent | Pre-treatment | Field Potential Recovery | Dose-dependent recovery of neuronal function | [30] |
| Isolated Spinal Cord Mitochondria | Contusion Injury | In vitro addition | N/A | Mitochondrial Respiration | Restored State III respiration rates to near sham levels | [31] |
References
- 1. article.imrpress.com [article.imrpress.com]
- 2. L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of ischemic neuroprotection by acetyl-L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 5. Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SH-SY5Y culturing [protocols.io]
- 7. accegen.com [accegen.com]
- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 9. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 10. Neurite outgrowth in PC12 cells stimulated by acetyl-L-carnitine arginine amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective activity of acetyl-L-carnitine: studies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Neuronal mitochondrial amelioration by feeding acetyl-L-carnitine and lipoic acid to aged rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Involvement of PI3K/PKG/ERK1/2 signaling pathways in cortical neurons to trigger protection by co-treatment of acetyl-L-carnitine and α-lipoic acid against HNE-mediated oxidative stress and neurotoxicity: Implications for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. genome.ucsc.edu [genome.ucsc.edu]
- 16. goldbio.com [goldbio.com]
- 17. MTT assay overview | Abcam [abcam.com]
- 18. MTT (Assay protocol [protocols.io]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Acetyl-L-carnitine enhances the response of PC12 cells to nerve growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 22. file.medchemexpress.com [file.medchemexpress.com]
- 23. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 24. Annexin V-FITC/PI staining for apoptosis evaluation [bio-protocol.org]
- 25. kumc.edu [kumc.edu]
- 26. Annexin V binding assay as a tool to measure apoptosis in differentiated neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Mechanisms of Ischemic Neuroprotection by Acetyl-L-carnitine - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Acetyl-L-carnitine shows neuroprotective and neurotrophic activity in primary culture of rat embryo motoneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Acetyl-L-carnitine protects striatal neurons against in vitro ischemia: the role of endogenous acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. ACETYL-L-CARNITINE AMELIORATES MITOCHONDRIAL DYSFUNCTION FOLLOWING CONTUSION SPINAL CORD INJURY - PMC [pmc.ncbi.nlm.nih.gov]
Optimal Dosage and Administration of Acetylcarnitine in Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the optimal dosage and administration routes for acetylcarnitine (ALCAR) in preclinical studies. This document summarizes key quantitative data from various animal models and disease contexts, offers detailed experimental protocols for common research applications, and visualizes the key signaling pathways influenced by acetylcarnitine.
Summary of Dosing and Administration Routes
The optimal dosage and administration route of acetylcarnitine can vary significantly depending on the animal model, the targeted disease or condition, and the intended therapeutic effect. The following tables summarize the quantitative data from a range of preclinical studies to guide dose selection.
Table 1: Acetylcarnitine Dosage in Rodent Models of Neurological Disorders
| Animal Model | Disease/Condition | Dosage Range | Administration Route | Duration | Key Outcomes |
| Rat (Sprague-Dawley) | Paclitaxel-induced neuropathic pain | 50-100 mg/kg/day | Oral (p.o.) | 10-14 days | Prevention and reversal of mechanical hyperalgesia.[1] |
| Rat (Wistar) | Chronic Constriction Injury (CCI) of the sciatic nerve | 100 mg/kg/day | Intraperitoneal (i.p.) | 15 days | Prevention of apoptosis in the damaged nerve and reduction of hyperalgesia.[2] |
| Rat (Fischer 344) | Age-related cognitive decline | 100 mg/kg/day | Oral gavage | 3 months | Improved tissue carnitine levels and lipid metabolism.[3] |
| Rat | Neonatal Hypoxia-Ischemia | 100 mg/kg | Intraperitoneal (i.p.) | 48 hours post-injury | Long-term protection of the ipsilateral hemisphere and improved behavioral outcomes.[4] |
| Rat | Ischemia | 300 mg/kg | Not specified | Post-ischemia | Less loss of ATP and glutathione, more intact neurons, and decreased markers of oxidative stress.[5] |
| Mouse | Chronic supplementation | ~0.5 g/kg/day | In drinking water | 25 days | Increased energy levels in the cortex.[5] |
Table 2: Acetylcarnitine Dosage in Other Preclinical Models
| Animal Model | Disease/Condition | Dosage Range | Administration Route | Duration | Key Outcomes |
| Mouse (Balb/C) | Nonalcoholic fatty liver disease | 0.2% (wt/vol) in drinking water (with 0.1% lipoic acid) | Oral | 6 months | Improved liver mitochondrial content and size, decreased serum ALT and AST. |
| Dog (Beagle) | Age-related cognitive decline | 27.5 mg/kg/day | Oral | 129 days | Increased plasma protein carbonyl levels (paradoxical finding).[6] |
| Rat (Fischer 344) | Age-related decline in mitochondrial function | 1.5% (wt/vol) in drinking water | Oral | 1 month | Reversal of age-associated decline in mitochondrial membrane potential and increased cellular oxygen consumption.[7][8] |
Experimental Protocols
The following are detailed protocols for key experiments frequently cited in preclinical acetylcarnitine research.
Protocol 1: Induction and Assessment of Paclitaxel-Induced Neuropathic Pain in Rats
Objective: To establish a model of chemotherapy-induced peripheral neuropathy and assess the therapeutic effect of acetylcarnitine.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Paclitaxel
-
Acetylcarnitine (ALCAR)
-
Vehicle (e.g., distilled water or saline)
-
Von Frey filaments for mechanical sensitivity testing
-
Oral gavage needles
-
Animal scale
Procedure:
-
Induction of Neuropathy:
-
Administer paclitaxel at a dose of 2 mg/kg via intraperitoneal (i.p.) injection on four alternate days (days 0, 2, 4, and 6).
-
Monitor animals for any adverse effects such as weight loss, alopecia, or diarrhea.[1]
-
-
Acetylcarnitine Administration (Prophylactic):
-
Prepare ALCAR solution in the chosen vehicle (e.g., distilled water).
-
Administer ALCAR orally (p.o.) at a dose of 50 or 100 mg/kg daily, starting concurrently with the first paclitaxel injection and continuing for 14 days.[1]
-
-
Acetylcarnitine Administration (Therapeutic):
-
After establishing neuropathic pain (typically by day 16 post-paclitaxel initiation), administer ALCAR (100 mg/kg, p.o.) or vehicle daily for 10 consecutive days.[1]
-
-
Assessment of Mechanical Allodynia:
-
Use the von Frey filament test to measure the paw withdrawal threshold in response to a mechanical stimulus.
-
Acclimate the rats in individual cages with a wire mesh floor for at least 15 minutes before testing.
-
Apply von Frey filaments of increasing bending force to the plantar surface of the hind paw.
-
The threshold is defined as the lowest force that elicits a brisk withdrawal response.
-
Conduct baseline measurements before paclitaxel administration and then at regular intervals throughout the study (e.g., days 7, 12, 16, 21, etc.).[1]
-
Protocol 2: Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats
Objective: To create a surgical model of neuropathic pain and evaluate the neuroprotective effects of acetylcarnitine.
Materials:
-
Male Wistar rats (200-250g)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments
-
Chromic gut sutures (4-0)
-
Acetylcarnitine (ALCAR)
-
Saline
-
Intraperitoneal injection needles
Procedure:
-
Surgical Procedure:
-
Anesthetize the rat.
-
Make an incision on the lateral aspect of the thigh to expose the sciatic nerve.
-
Place four loose ligatures of chromic gut suture around the sciatic nerve, approximately 1 mm apart.
-
The ligatures should be tied just tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.
-
Close the muscle and skin layers with sutures.
-
-
Acetylcarnitine Administration:
-
Prepare ALCAR solution in saline.
-
Administer ALCAR at a dose of 100 mg/kg via intraperitoneal (i.p.) injection twice daily for 15 days, starting from the day of surgery.[2]
-
-
Assessment of Neuropathic Pain:
-
Measure mechanical hyperalgesia using the paw pressure test (e.g., Randall-Selitto test) or thermal hyperalgesia using a plantar test device.
-
Perform baseline measurements before surgery and then at regular intervals post-surgery.
-
-
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the animals and collect the sciatic nerves and lumbar spinal cord.
-
Process the tissues for molecular analysis, such as Western blotting to evaluate the levels of phosphorylated PKCgamma, ERK 1,2, SAP/JNK, p-38, and c-Jun.[2]
-
Key Signaling Pathways and Visualizations
Acetylcarnitine exerts its effects through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
Acetylcarnitine's Role in Mitochondrial Bioenergetics and Neurotransmitter Synthesis
Acetylcarnitine plays a crucial role in cellular energy metabolism by transporting acetyl groups into the mitochondria for use in the TCA cycle. It also serves as a precursor for the synthesis of the neurotransmitter acetylcholine.[5][9]
References
- 1. Acetyl-l-carnitine prevents and reduces paclitaxel-induced painful peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The neuropathy-protective agent acetyl-L-carnitine activates protein kinase C-gamma and MAPKs in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. karger.com [karger.com]
- 5. L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Short-term supplementation with acetyl-L-carnitine and lipoic acid alters plasma protein carbonyl levels but does not improve cognition in aged beagles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Acetyl-L-carnitine fed to old rats partially restores mitochondrial function and ambulatory activity [pubmed.ncbi.nlm.nih.gov]
- 9. L-Carnitine and Acetyl-L-carnitine Roles and Neuroprotection in Developing Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of Acetylcarnitine's Effects on Brain Metabolism
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acetyl-L-carnitine (ALCAR) is an endogenous molecule crucial for cerebral energy metabolism. It readily crosses the blood-brain barrier, where it donates its acetyl group to coenzyme A, forming acetyl-CoA.[1] This acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle to generate ATP, or be used in the synthesis of neurotransmitters like acetylcholine, glutamate, and GABA.[2][3] In vivo imaging techniques such as Magnetic Resonance Spectroscopy (MRS) and Positron Emission Tomography (PET) are powerful, non-invasive tools to investigate the pharmacodynamic effects of ALCAR on brain metabolism and neurotransmission. These application notes provide an overview of the methodologies and expected outcomes when using these techniques to study ALCAR's effects.
Key Metabolic Pathways of Acetylcarnitine in the Brain
ALCAR influences several key metabolic pathways in the brain. Upon entering the mitochondrial matrix, ALCAR is cleaved into L-carnitine and acetyl-CoA. The acetyl-CoA then enters the TCA cycle, contributing to cellular energy production. It also participates in the synthesis of important neurotransmitters and can be utilized in lipid synthesis.[2][4]
In Vivo Imaging Techniques
Proton Magnetic Resonance Spectroscopy (¹H-MRS)
¹H-MRS is a non-invasive technique that allows for the in vivo quantification of various brain metabolites. It is particularly useful for assessing changes in neurotransmitter levels and markers of energy metabolism following ALCAR administration.
Data Presentation: Expected Effects of Acetylcarnitine on Brain Metabolites Measured by ¹H-MRS
| Metabolite | Expected Change with ALCAR | Rationale | Reference |
| Lactate | ↓ | ALCAR provides an alternative energy substrate (acetyl-CoA), potentially reducing the reliance on anaerobic glycolysis, especially under conditions of metabolic stress.[2] | [2] |
| N-Acetylaspartate (NAA) | ↑ or no change | NAA is a marker of neuronal viability. ALCAR's neuroprotective effects may lead to an increase or maintenance of NAA levels. | |
| Creatine (Cr) + Phosphocreatine (PCr) | ↑ PCr/Cr ratio | ALCAR can enhance cellular energy status, leading to a higher ratio of high-energy phosphocreatine to creatine.[2] | [2] |
| Glutamate (Glu) | ↑ | The acetyl group from ALCAR enters the TCA cycle, a precursor for glutamate synthesis.[3] | [3] |
| Glutamine (Gln) | ↑ | Glutamate is converted to glutamine in astrocytes. | [3] |
| γ-Aminobutyric acid (GABA) | ↑ | Glutamate is the precursor for the inhibitory neurotransmitter GABA.[3] | [3] |
| Taurine | ↑ | ||
| myo-Inositol | ↑ |
Experimental Protocol: ¹H-MRS for Brain Metabolite Quantification in a Rodent Model
Detailed Methodology:
-
Animal Preparation:
-
Anesthetize the animal (e.g., with 1.5-2.0% isoflurane in a mixture of O₂ and N₂O).
-
Secure the animal in a stereotaxic frame to minimize motion artifacts.
-
Monitor physiological parameters (respiration, temperature) throughout the experiment.
-
-
¹H-MRS Data Acquisition:
-
Perform experiments on a high-field MRI scanner (e.g., 7T or 9.4T) for optimal spectral resolution.
-
Acquire anatomical T2-weighted images to guide voxel placement.
-
Place a volume of interest (VOI), or voxel, in the brain region of interest (e.g., hippocampus: 3x3x3 mm³).
-
Optimize the magnetic field homogeneity over the VOI using an automated shimming routine.
-
Use a single-voxel spectroscopy (SVS) sequence such as Point Resolved Spectroscopy (PRESS) or Stimulated Echo Acquisition Mode (STEAM).
-
Typical PRESS parameters: Repetition Time (TR) = 2500 ms, Echo Time (TE) = 10-20 ms, Number of averages = 256-512.[5]
-
-
Employ a water suppression technique (e.g., VAPOR) to attenuate the large water signal.
-
-
Data Processing and Quantification:
-
Correct for eddy currents and remove any residual water signal using appropriate software.
-
Fit the acquired spectrum using a linear combination of model spectra of individual metabolites (e.g., using LCModel software).
-
Quantify the absolute or relative concentrations of metabolites. Absolute concentrations can be determined using the unsuppressed water signal from the same voxel as an internal reference.
-
Positron Emission Tomography (PET)
PET is a highly sensitive molecular imaging technique that can be used to measure the cerebral metabolic rate of glucose (CMRglc) or to trace the uptake and metabolism of radiolabeled ALCAR.
Data Presentation: Expected Effects of Acetylcarnitine on Brain Metabolism Measured by PET
| Tracer | Parameter | Expected Change with ALCAR | Rationale | Reference |
| [¹⁸F]FDG | Cerebral Metabolic Rate of Glucose (CMRglc) | ↑ | ALCAR can enhance overall brain energy metabolism, leading to an increased uptake of glucose. | [6] |
| [¹¹C]Acetyl-L-carnitine | Brain Uptake | High | ALCAR readily crosses the blood-brain barrier. The acetyl moiety is then incorporated into brain metabolism.[7] | [7] |
Experimental Protocol: PET Imaging of Brain Metabolism in a Primate Model
Detailed Methodology:
-
Subject Preparation:
-
The subject (e.g., rhesus monkey) should be fasted for 4-6 hours prior to the scan to ensure stable plasma glucose levels.[8]
-
Anesthetize the subject and maintain anesthesia throughout the procedure.
-
Place intravenous catheters for radiotracer injection and blood sampling.
-
-
Radiotracer Synthesis and Injection:
-
Synthesize the radiotracer, for example, [2-¹¹C]acetyl-L-carnitine, with high radiochemical purity.
-
Administer a bolus injection of the radiotracer intravenously.
-
-
PET Data Acquisition:
-
Begin a dynamic PET scan immediately after radiotracer injection, acquiring data for 60-90 minutes.
-
Collect arterial blood samples throughout the scan to measure the input function (the concentration of the radiotracer in arterial plasma over time).
-
-
Data Analysis:
-
Reconstruct the dynamic PET images.
-
Co-register the PET images with an anatomical MRI scan for accurate delineation of brain regions of interest (ROIs).
-
Generate time-activity curves (TACs) for each ROI by plotting the radioactivity concentration in the region as a function of time.
-
Apply appropriate kinetic models to the TACs and the arterial input function to estimate parameters such as the rate of tracer uptake and metabolism.
-
Summary of Quantitative Data
Table 1: Effect of Acetylcarnitine on Regional Cerebral Metabolic Rate of Glucose (rCMRglc) in Rats
| Brain Region | Dose of ALCAR | % Increase in rCMRglc (Mean) |
| 8 Brain Regions | 500 mg/kg | 21% |
| 11 Brain Regions | 750 mg/kg | 22% |
| Data from a study in awake adult Fischer-344 rats.[6] |
Table 2: ¹³C Enrichment of Brain Metabolites in Immature Rats Following [2-¹³C]Acetyl-L-carnitine Administration
| Metabolite | 15 min (% Enrichment) | 60 min (% Enrichment) | 120 min (% Enrichment) |
| Lactate C3 | ~4-5% | ~4-5% | ~10% |
| Alanine C3 | Detectable | Detectable | Detectable |
| Glutamate C4 | Detectable | Increased from 15 min | Significantly higher than 15 min |
| Glutamine C4 | Detectable | Increased from 15 min | Significantly higher than 15 min |
| GABA C2 | Detectable | Increased from 15 min | Significantly higher than 15 min |
| Data from an ex vivo ¹³C-NMR study on 21-22 day old rat brains after intraperitoneal injection of [2-¹³C]acetyl-L-carnitine.[3] |
Conclusion
In vivo imaging techniques, particularly ¹H-MRS and PET, provide invaluable tools for elucidating the mechanisms of action of acetylcarnitine on brain metabolism. The protocols and expected outcomes detailed in these application notes offer a framework for researchers and drug development professionals to design and execute robust preclinical and clinical studies. By quantifying changes in brain metabolites and metabolic rates, these techniques can significantly contribute to our understanding of ALCAR's therapeutic potential for various neurological and psychiatric disorders.
References
- 1. Reliability and Reproducibility of Metabolite Quantification Using 1H MRS in the Human Brain at 3 T and 7 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EANM procedure guidelines for brain PET imaging using [18F]FDG, version 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reliability and Reproducibility of Metabolite Quantification Using 1H MRS in the Human Brain at 3 T and 7 T - PMC [pmc.ncbi.nlm.nih.gov]
- 4. snmmi.org [snmmi.org]
- 5. In vivo high-resolution localized 1H MR spectroscopy in the awake rat brain at 7 Tesla - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical 1H-MRS neurochemical profiling in neurological and psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High uptake of [2-11C]acetyl-L-carnitine into the brain: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. snmmi.org [snmmi.org]
Troubleshooting & Optimization
Overcoming challenges in acetylcarnitine delivery across the blood-brain barrier
Welcome to the technical support center for overcoming challenges in acetylcarnitine delivery across the blood-brain barrier (BBB). This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to assist in your experimental design and execution.
Troubleshooting Guides
This section addresses common issues encountered during acetylcarnitine delivery experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Low in vitro BBB model tightness (Low TEER values) | 1. Cell culture contamination (e.g., mycoplasma). 2. Inappropriate cell seeding density. 3. Poor quality of reagents or coating materials. 4. Variations in temperature or medium formulation.[1] 5. Lack of co-culture with astrocytes or pericytes.[2] | 1. Regularly test for mycoplasma. Use sterile techniques. 2. Optimize seeding density for your specific cell line (e.g., bEnd.3 cells).[3] 3. Use high-quality, certified reagents. Ensure proper coating of Transwell inserts. 4. Maintain consistent temperature and use fresh, pre-warmed media.[4] 5. Establish a co-culture model with astrocytes and/or pericytes to enhance tight junction formation.[2] |
| High variability in in vivo brain uptake data | 1. Inconsistent surgical procedure for brain perfusion. 2. Contribution of residual blood in brain homogenate.[5] 3. Instability of acetylcarnitine in biological samples. 4. Inaccurate quantification of acetylcarnitine in brain tissue. | 1. Standardize the surgical procedure, including cannulation site and perfusion pressure/rate.[6][7] 2. Perfuse the brain with saline before homogenization to remove residual blood. Use a vascular marker to correct for remaining blood volume.[5] 3. Process samples quickly on ice and store them at -80°C. Use appropriate inhibitors if enzymatic degradation is suspected. 4. Validate your analytical method (e.g., LC-MS/MS) for accuracy, precision, and linearity in brain matrix.[8] |
| Low brain concentration of nanoparticle- or liposome-encapsulated acetylcarnitine | 1. Inefficient encapsulation of acetylcarnitine. 2. Rapid clearance of nanoparticles/liposomes from circulation. 3. Insufficient surface modification for BBB targeting. 4. Instability of the formulation in vivo. | 1. Optimize the formulation process (e.g., drug-to-lipid ratio, sonication time). 2. PEGylate the surface of nanoparticles/liposomes to increase circulation time. 3. Conjugate with ligands that target BBB transporters (e.g., transferrin receptor, LRP1).[9][10] 4. Assess the stability of your formulation in plasma and at physiological pH. |
| Ineffective acetylcarnitine prodrug conversion in the brain | 1. Lack of necessary enzymes in the brain for prodrug cleavage. 2. Prodrug is a substrate for efflux transporters (e.g., P-glycoprotein). 3. Rapid metabolism of the prodrug in the periphery. | 1. Investigate the expression of relevant esterases or other enzymes in brain tissue. 2. Test for P-gp substrate liability using in vitro models. Modify the prodrug structure to reduce efflux. 3. Design the prodrug to be more stable in plasma while being selectively cleaved in the brain. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms for acetylcarnitine transport across the blood-brain barrier?
A1: Acetyl-L-carnitine primarily crosses the BBB via carrier-mediated transport. The main transporters involved are the organic cation/carnitine transporter 2 (OCTN2, also known as SLC22A5) and, to a lesser extent, the B⁰⁺ amino acid transporter.[11][12] OCTN2 is a sodium-dependent, high-affinity transporter for carnitine and its acetylated derivatives.[13]
Q2: I am observing very low brain uptake of acetylcarnitine in my animal model. What could be the reason?
A2: Low brain uptake can be multifactorial. Firstly, acetylcarnitine's intrinsic BBB permeability is low.[13] Secondly, it may be subject to efflux from the brain. Additionally, rapid metabolism in the periphery can reduce the amount of acetylcarnitine available to cross the BBB. It is also crucial to ensure your quantification method in brain tissue is sensitive and accurate, and that you have adequately corrected for residual blood in your brain samples.[5][8]
Q3: How can I enhance the delivery of acetylcarnitine to the brain?
A3: Several strategies are being explored to enhance acetylcarnitine delivery. These include:
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Nanoparticle-based delivery: Encapsulating acetylcarnitine in nanoparticles can protect it from degradation and facilitate its transport across the BBB.[14]
-
Liposomal formulations: Similar to nanoparticles, liposomes can encapsulate acetylcarnitine and be surface-modified with targeting ligands to improve brain uptake.
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Prodrug approach: Modifying the acetylcarnitine molecule to create a more lipophilic prodrug can enhance its passive diffusion across the BBB. The prodrug is then cleaved in the brain to release the active acetylcarnitine.[15][16]
Q4: What are the key considerations for designing an in vitro BBB model for acetylcarnitine transport studies?
A4: A robust in vitro BBB model should exhibit high transendothelial electrical resistance (TEER) and low permeability to paracellular markers like sucrose or lucifer yellow.[2] For acetylcarnitine studies, it is critical that the chosen cell line (e.g., bEnd.3, hCMEC/D3, or primary brain endothelial cells) expresses the relevant transporters, particularly OCTN2.[13] Co-culturing with astrocytes and/or pericytes is highly recommended to induce a tighter barrier and a more physiologically relevant phenotype.[2]
Q5: What are the known signaling pathways activated by acetylcarnitine in the brain?
A5: Acetyl-L-carnitine has been shown to exert neuroprotective effects through the activation of several signaling pathways. These include the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[17] It is also involved in the synthesis of acetylcholine and can modulate glutamate levels, playing a role in neurotransmission.[12][18][19]
Quantitative Data Summary
The following tables summarize key quantitative data from the literature regarding acetylcarnitine transport across the BBB.
Table 1: In Vitro Transport Kinetics of Acetyl-L-Carnitine
| Cell Line | Transporter | Km (µM) | Vmax (µmol/min/mL) | Reference(s) |
| RBEC1 (immortalized rat brain endothelial cells) | OCTN2 | 31.3 ± 11.6 | Not Reported | [13] |
| Mouse Brain Slices | Low-affinity carrier system | 1920 | 1.96 | [13] |
Table 2: In Vivo Brain Uptake of Acetyl-L-Carnitine
| Animal Model | Method | Parameter | Value | Reference(s) |
| Mouse | Brain Uptake Index | BUI | 2.4 ± 0.2 | [13] |
| Rat | Intraperitoneal Injection (100 mg/kg) | Brain Concentration (24h post-TBI) | ~1.5 nmol/mg protein | [20] |
Experimental Protocols
In Vitro Blood-Brain Barrier Permeability Assay using bEnd.3 Cells
This protocol describes the establishment of an in vitro BBB model using the bEnd.3 cell line to assess the permeability of acetylcarnitine.
Materials:
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bEnd.3 cells (mouse brain endothelioma cell line)
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DMEM with high glucose, L-glutamine, and sodium pyruvate
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Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin
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Transwell® inserts (e.g., 0.4 µm pore size, 12-well format)
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Fibronectin
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TEER meter (e.g., EVOM2)
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Radiolabeled acetylcarnitine (e.g., [³H]acetyl-L-carnitine) or a validated LC-MS/MS method for quantification
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Scintillation counter or LC-MS/MS instrument
Methodology:
-
Cell Culture: Culture bEnd.3 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Coating Transwell Inserts: Coat the apical side of the Transwell inserts with 50 µg/mL fibronectin for at least 2 hours at 37°C. Aspirate the excess fibronectin solution before cell seeding.
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Seeding Cells: Seed bEnd.3 cells onto the apical side of the coated Transwell inserts at a density of 5 x 10⁴ cells/cm². Add fresh medium to both the apical and basolateral chambers.
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Monitoring Barrier Formation: Change the medium every 2-3 days. Monitor the formation of a tight monolayer by measuring the Transendothelial Electrical Resistance (TEER) daily. The barrier is considered established when TEER values plateau (typically > 30 Ω·cm² for bEnd.3 monocultures).
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Permeability Assay: a. On the day of the experiment, replace the medium in both chambers with a transport buffer (e.g., HBSS). b. Add acetylcarnitine (with a tracer amount of radiolabeled acetylcarnitine) to the apical chamber (donor). c. At designated time points (e.g., 15, 30, 60, 90, 120 minutes), collect samples from the basolateral chamber (receiver). d. Immediately after each sampling, replenish the basolateral chamber with fresh transport buffer.
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Quantification: Quantify the concentration of acetylcarnitine in the collected samples using a scintillation counter (for radiolabeled compound) or a validated LC-MS/MS method.
-
Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux of the compound across the monolayer (µg/s or cpm/s).
-
A is the surface area of the Transwell insert (cm²).
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C₀ is the initial concentration of the compound in the apical chamber (µg/mL or cpm/mL).
-
Preparation of Acetylcarnitine-Loaded Nanoparticles via Planetary Ball Milling
This protocol describes a mechanical method for producing a nanoparticle formulation of acetylcarnitine.[14]
Materials:
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Acetyl-L-carnitine hydrochloride powder
-
Planetary ball mill
-
Milling jars and balls (e.g., zirconia)
-
Particle size analyzer (e.g., dynamic light scattering)
Methodology:
-
Preparation: Place the acetyl-L-carnitine powder into the milling jar along with the milling balls. The ball-to-powder weight ratio should be optimized (e.g., 10:1).
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Milling Process: Secure the jars in the planetary ball mill. Set the rotational speed and milling time. These parameters need to be optimized to achieve the desired particle size. For example, milling can be performed at 400 rpm for several hours.
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Particle Size Analysis: After milling, collect the powder and disperse a small amount in a suitable solvent (e.g., ultrapure water). Analyze the particle size distribution using a dynamic light scattering instrument.
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Characterization: Further characterize the nanoparticles for their morphology (using electron microscopy), zeta potential, and drug loading efficiency.
Diagrams
Acetylcarnitine Signaling in Neuroprotection
Caption: Acetylcarnitine signaling pathway in neurons.
Experimental Workflow for Nanoparticle-Mediated Delivery
Caption: Workflow for nanoparticle-mediated acetylcarnitine delivery.
References
- 1. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Status of In Vitro Models of the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel 4-cell in-vitro blood-brain barrier model and its characterization by confocal microscopy and TEER measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transendothelial Electrical Resistance Measurement across the Blood–Brain Barrier: A Critical Review of Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved measurement of drug exposure in the brain using drug-specific correction for residual blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. neuromab.ucdavis.edu [neuromab.ucdavis.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. Nanoparticle-mediated Brain-Specific Drug Delivery, Imaging, and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Uptake of acetyl-L-carnitine in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Improved efficacy of Acetyl-L-Carnitine through nanoparticle delivery: a novel strategy against neuroinflammation and cerebral aging [iris.uniroma1.it]
- 15. WO2008018877A1 - Carnitine conjugates as dual prodrugs, methods of production and uses thereof - Google Patents [patents.google.com]
- 16. Synthesis, transport and mechanism of a type I prodrug: L-carnitine ester of prednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Involvement of PI3K/PKG/ERK1/2 signaling pathways in cortical neurons to trigger protection by co-treatment of acetyl-L-carnitine and α-lipoic acid against HNE-mediated oxidative stress and neurotoxicity: Implications for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of acetyl-L-carnitine on extracellular amino acid levels in vivo in rat brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Acetyl-L-carnitine improves aged brain function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Troubleshooting variability in acetylcarnitine experimental outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability in experimental outcomes involving acetylcarnitine. The information is tailored for researchers, scientists, and drug development professionals to ensure consistency and reliability in their findings.
Frequently Asked Questions (FAQs)
Q1: What is the optimal way to prepare and store acetylcarnitine solutions to maintain stability?
A1: Acetylcarnitine is susceptible to hydrolysis, especially at a basic pH. To ensure the stability and consistency of your experimental solutions, follow these guidelines:
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Solvent: Dissolve acetyl-L-carnitine hydrochloride in a neutral to acidic buffer (pH ≤ 7.0) or in distilled water. The pH of an aqueous solution of acetylcarnitine is typically around 5.2.
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pH: Acetylcarnitine is stable in aqueous solutions at a neutral to acidic pH but is unstable at a pH greater than 9.[1][2] After one hour at room temperature, only 72.6% of acetylcarnitine remains at pH 11, and this drops to 4.2% at pH 12.[1][2]
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Temperature: For short-term storage (up to 33 days), solutions of 1 and 10 mg/mL in water are stable at room temperature or under refrigeration.[1][2] For long-term storage, it is advisable to prepare aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles.
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Stock Solutions: When preparing stock solutions, for instance in DMEM for cell culture, it is recommended to prepare a concentrated stock, filter-sterilize it, and then dilute it to the working concentration in the culture medium immediately before use.[3]
Q2: How critical is the enantiomeric purity of acetylcarnitine for experimental outcomes?
A2: The enantiomeric purity is critical. The biologically active form is acetyl-L-carnitine. The D-carnitine enantiomer can have inhibitory effects on carnitine acetyltransferase, an enzyme crucial for L-carnitine's function, potentially leading to a depletion of the body's L-carnitine reserves.[4] Using a mix of enantiomers or a product with significant D-carnitine contamination can lead to inconsistent and misleading results. Therefore, it is essential to use high-purity acetyl-L-carnitine and to verify its enantiomeric purity, if possible.
Q3: What are the common methods for quantifying acetylcarnitine in biological samples, and what are their potential pitfalls?
A3: The most common and reliable method for quantifying acetylcarnitine is liquid chromatography-tandem mass spectrometry (LC-MS/MS) . This method offers high sensitivity and specificity, allowing for the simultaneous quantification of acetylcarnitine and other acylcarnitines.[5]
Potential Pitfalls:
-
Isomeric Compounds: Direct infusion mass spectrometry may not distinguish between isomeric acylcarnitine species. Chromatographic separation is crucial for accurate quantification.
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Matrix Effects: Biological samples can contain substances that interfere with the ionization of acetylcarnitine, leading to underestimation or overestimation. Proper sample preparation and the use of internal standards are essential to mitigate these effects.
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Standardization: Accurate quantification relies on the use of appropriate internal standards, such as isotopically labeled acetylcarnitine.
Troubleshooting Guides
In Vitro / Cell Culture Experiments
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or decreased cell viability after acetylcarnitine treatment. | High Concentration: Acetylcarnitine concentrations that are too high can be cytotoxic to some cell lines. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions. |
| Solution Instability: Improperly prepared or stored acetylcarnitine solutions may have degraded, leading to inconsistent effects. | Always prepare fresh solutions or use properly stored aliquots. Verify the pH of your final culture medium after adding acetylcarnitine. | |
| Contamination: The acetylcarnitine powder or solution may be contaminated. | Use a reputable supplier and ensure proper sterile technique during solution preparation. | |
| Variability in signaling pathway activation (e.g., NF-κB, MAPK). | Cell Passage Number: The responsiveness of cells to stimuli can change with increasing passage number. | Use cells within a consistent and defined passage number range for all experiments. |
| Timing of Treatment: The kinetics of signaling pathway activation can be transient. | Perform a time-course experiment to identify the optimal time point for observing the desired effect after acetylcarnitine treatment. | |
| Basal Activation Levels: The basal activation state of the signaling pathway may vary between experiments. | Ensure consistent cell culture conditions (e.g., seeding density, serum concentration, time in culture) to minimize baseline variability. | |
| Unexpected changes in cellular metabolism (e.g., mitochondrial respiration). | Off-target Effects: Acetylcarnitine can influence multiple metabolic pathways beyond fatty acid oxidation. | Consider the broader metabolic effects of acetylcarnitine and measure multiple metabolic parameters to get a comprehensive picture. |
| Nutrient Availability: The composition of the cell culture medium can influence how cells respond to acetylcarnitine. | Use a consistent and well-defined culture medium for all experiments. |
In Vivo / Animal Studies
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High variability in plasma or tissue acetylcarnitine levels. | Route of Administration: The bioavailability of acetylcarnitine varies significantly with the route of administration (e.g., oral gavage vs. intraperitoneal injection).[6] | Choose the most appropriate route of administration for your experimental goals and maintain consistency across all animals. |
| Timing of Sample Collection: Acetylcarnitine levels can fluctuate depending on the time of day and feeding status. | Standardize the time of day for dosing and sample collection, and consider the fasting/fed state of the animals. | |
| Individual Animal Variation: Metabolic rates and drug absorption can vary between individual animals. | Use a sufficient number of animals per group to account for biological variability and ensure statistical power. | |
| Inconsistent behavioral or physiological outcomes. | Dosage: The effective dose of acetylcarnitine can vary depending on the animal model, age, and the specific outcome being measured.[6][7] | Conduct a dose-response study to determine the optimal dose for your specific experimental paradigm. |
| Duration of Treatment: Some effects of acetylcarnitine may require chronic administration to become apparent. | Consider the biological rationale for your experiment and choose an appropriate treatment duration (acute vs. chronic). | |
| Confounding Factors: Stress from handling and injection can influence physiological and behavioral outcomes. | Acclimate animals to the experimental procedures and use appropriate control groups (e.g., vehicle-injected) to account for non-specific effects. | |
| Lack of a clear therapeutic or metabolic effect. | Animal Model: The chosen animal model may not be appropriate for studying the intended effects of acetylcarnitine. | Carefully select an animal model that is well-validated for the specific disease or physiological process you are investigating. |
| Dietary Factors: The composition of the animal's diet can influence baseline carnitine levels and the response to supplementation. | Use a standardized diet for all animals in the study. |
Experimental Protocols
Protocol 1: Quantification of Acetylcarnitine in Plasma by LC-MS/MS
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 200 µL of ice-cold methanol containing an internal standard (e.g., [²H₃]-acetyl-L-carnitine).
-
Vortex for 30 seconds to precipitate proteins.
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Centrifuge at 14,000 x g for 10 minutes at 4°C.
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Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
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Reconstitute the sample in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.
-
Transitions: Monitor the specific precursor-to-product ion transitions for acetylcarnitine and the internal standard.
-
-
Data Analysis:
-
Quantify the amount of acetylcarnitine in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.
-
Protocol 2: Acetylcarnitine Treatment in a Cell Culture Model (e.g., SH-SY5Y neuroblastoma cells)
-
Cell Seeding:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well.
-
Allow the cells to adhere and grow for 24 hours in complete culture medium (e.g., DMEM with 10% FBS).
-
-
Acetylcarnitine Preparation and Treatment:
-
Prepare a 100 mM stock solution of acetyl-L-carnitine hydrochloride in sterile PBS.
-
On the day of the experiment, dilute the stock solution in complete culture medium to the desired final concentrations (e.g., 10, 50, 100, 500 µM).
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Remove the old medium from the cells and replace it with the medium containing the different concentrations of acetylcarnitine. Include a vehicle control (medium with PBS).
-
-
Incubation and Endpoint Assay:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
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At the end of the incubation period, perform the desired endpoint assay, such as a cell viability assay (e.g., MTT or CCK-8), or lyse the cells for western blotting or qPCR analysis.
-
Signaling Pathways and Workflows
Caption: Metabolic fate of Acetylcarnitine.
Caption: Cell culture experimental workflow.
Caption: Acetylcarnitine's modulation of NF-κB signaling.
References
- 1. L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct enantiomeric purity determination of acetyl-L-carnitine by LC with a ligand-exchange chiral stationary phase | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 3. Acetyl-L-Carnitine Induces Autophagy to Promote Mouse Spermatogonia Cell Recovery after Heat Stress Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carnitine Testing and Purity | NOW Foods [nowfoods.com]
- 5. L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple dosing strategies with acetyl L-carnitine (ALCAR) fail to alter age-related hearing loss in the Fischer 344/NHsd rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Feeding acetyl-l-carnitine and lipoic acid to old rats significantly improves metabolic function while decreasing oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize placebo effect in acetylcarnitine clinical trials
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in acetylcarnitine clinical trials. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design and execute robust studies by minimizing the placebo effect.
Frequently Asked Questions (FAQs)
Q1: What is the placebo effect and why is it a significant issue in acetylcarnitine clinical trials?
The placebo effect is a real or perceived improvement in a patient's condition after receiving a treatment with no therapeutic value.[1] This phenomenon is driven by psychological factors such as patient expectations and the context in which the treatment is given. In acetylcarnitine trials, which often investigate subjective outcomes like pain, mood, and cognitive function, the placebo effect can be particularly pronounced, potentially masking the true efficacy of the treatment.[1][2]
Q2: What are the most critical study design elements to minimize the placebo effect?
The cornerstones of minimizing placebo effects are robust randomization and double-blinding.[3]
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Randomization: This ensures that participants are randomly assigned to either the acetylcarnitine or placebo group, preventing selection bias.
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Double-Blinding: In a double-blind study, neither the participants nor the investigators know who is receiving the active treatment versus the placebo. This is crucial for preventing expectations from influencing outcomes.
Q3: How can I effectively blind a study when acetylcarnitine might have a distinct taste or smell?
This is a common challenge. An active placebo, which mimics the sensory properties (taste, smell, color) and minor side effects of the active drug, can be employed. This makes it more difficult for both participants and investigators to guess the treatment allocation, thus maintaining the integrity of the blinding.
Q4: Should I use subjective or objective outcome measures, or a combination?
While acetylcarnitine trials often rely on patient-reported outcomes (subjective measures), incorporating objective measures is highly recommended to provide a more complete and less biased assessment of efficacy.
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Subjective Outcomes: These include pain scales (e.g., Visual Analogue Scale - VAS), and depression inventories. While valuable, they are more susceptible to placebo effects.
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Objective Outcomes: These are quantifiable measures such as nerve conduction velocity, biomarkers, or performance on specific cognitive tests.[2] These are generally less influenced by patient expectations.
A combination of both provides a comprehensive picture of the treatment's impact.
Q5: What is a placebo run-in period and should I consider it for my trial?
A placebo run-in period involves giving all participants a placebo for a short duration before the actual trial begins. This can help to identify and exclude "placebo responders" – individuals who show a significant improvement on placebo alone. While this can potentially increase the statistical power of a study, it also has drawbacks, such as extending the trial duration and potentially excluding a subset of the target population.
Troubleshooting Guides
Issue: High Variability in Placebo Group Response for Neuropathic Pain
Possible Cause: Inconsistent patient expectations or reporting.
Troubleshooting Steps:
-
Standardize Patient Education: Provide all participants with the same information about the trial, emphasizing that they may receive either the active drug or a placebo. Avoid language that could create high expectations.
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Train on Outcome Reporting: Before the trial begins, train participants on how to use the pain scales (e.g., VAS) consistently. This can involve practice sessions and clear instructions.
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Minimize Clinician-Patient Interaction Variability: Ensure that all interactions between clinical staff and participants are standardized to avoid inadvertently influencing patient expectations.
Issue: Difficulty Distinguishing Drug Effect from Placebo in Cognitive Function Trials
Possible Cause: The chosen cognitive assessments are too subjective or prone to learning effects.
Troubleshooting Steps:
-
Utilize a Battery of Tests: Employ a combination of cognitive tests that assess different domains (e.g., memory, attention, executive function).
-
Incorporate Objective Measures: Include objective cognitive assessments, such as computerized cognitive batteries, that are less susceptible to subjective interpretation.
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Account for Learning Effects: Use alternate forms of cognitive tests at different time points to minimize practice effects.
Data Presentation: Placebo Response in Acetylcarnitine Trials
The following tables summarize quantitative data from select acetylcarnitine clinical trials, illustrating the magnitude of the placebo effect.
Table 1: Neuropathic Pain (Diabetic Neuropathy)
| Outcome Measure | Acetylcarnitine Group (1,000 mg/day) | Placebo Group |
| Change in Visual Analogue Scale (VAS) Score | Significant improvement | Minimal to no improvement |
| Nerve Fiber Regeneration | Significant increase in regenerating fiber clusters | No significant change |
| Vibration Perception | Improved | No significant change |
Data synthesized from a study on chronic diabetic neuropathy.[4]
Table 2: Cognitive Function (Dementia with Cerebrovascular Disease)
| Outcome Measure | Acetylcarnitine Group (1,500 mg/day) | Placebo Group |
| Montreal Cognitive Assessment (MoCA-K) Score | Significantly improved | No significant change |
| Attention Sub-item | Significantly favored ALC group | No significant change |
| Language Sub-item | Significantly favored ALC group | No significant change |
Data from a 28-week, double-blind, placebo-controlled trial.[5]
Table 3: Depression
| Comparison | Outcome |
| Acetylcarnitine vs. Placebo | Acetylcarnitine significantly reduced depressive symptoms. |
| Acetylcarnitine vs. Antidepressants | Acetylcarnitine showed similar effectiveness with fewer side effects. |
Findings from a meta-analysis of 12 randomized controlled trials.[6][7][8]
Experimental Protocols
Protocol 1: Assessment of Neuropathic Pain
Objective: To quantify changes in neuropathic pain intensity.
Methodology:
-
Instrument: Visual Analogue Scale (VAS), a 100-mm line anchored by "no pain" and "worst imaginable pain."
-
Procedure:
-
At baseline and each follow-up visit, provide the patient with the VAS.
-
Instruct the patient to mark a point on the line that represents their average pain intensity over the past 24 hours.
-
Measure the distance in millimeters from the "no pain" anchor to the patient's mark.
-
Record the score.
-
Protocol 2: Assessment of Cognitive Function
Objective: To evaluate changes in global cognitive function.
Methodology:
-
Instrument: Montreal Cognitive Assessment (MoCA) or Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog).
-
Procedure (using MoCA):
-
Administer the standardized MoCA test in a quiet, well-lit room.
-
Follow the instructions for each of the sub-tests (e.g., visuospatial/executive, naming, memory, attention, language, abstraction, delayed recall, and orientation).
-
Score each item according to the official scoring guidelines.
-
Sum the scores to obtain a total score out of 30.
-
Visualizations
Caption: Standard double-blind, placebo-controlled trial workflow.
Caption: Key strategies to minimize the placebo effect in clinical trials.
Caption: Simplified signaling pathway of the placebo effect.
References
- 1. Justice for Placebo: Placebo Effect in Clinical Trials and Everyday Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neurology.org [neurology.org]
- 3. researchgate.net [researchgate.net]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. A Multicenter, Randomized, Double-blind, Placebo-controlled Clinical Trial for Efficacy of Acetyl-L-carnitine in Patients with Dementia Associated with Cerebrovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetyl-L-Carnitine as a Treatment for Depression – Willow Tree Wellness [willowtreewellnesscolorado.com]
- 7. researchgate.net [researchgate.net]
- 8. Acetylcarnitine - Wikipedia [en.wikipedia.org]
Addressing confounding variables in acetylcarnitine supplementation studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acetylcarnitine (ALCAR) supplementation. The following information is designed to help address common confounding variables and methodological challenges encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the most common confounding variables to consider in ALCAR supplementation studies?
A1: Several factors can influence the outcomes of ALCAR supplementation studies, leading to potentially misleading results if not adequately controlled. Key confounding variables include:
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Baseline ALCAR Levels and Diet: Individuals have varying baseline levels of carnitine and acetylcarnitine due to dietary intake (meat and dairy are primary sources) and endogenous synthesis.[1][2] Vegans, for example, typically have lower carnitine intake.[2] It is crucial to assess baseline levels or standardize dietary intake to ensure observed effects are due to supplementation.
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Age: Mitochondrial function and carnitine metabolism can change with age.[3][4] Studies on ALCAR for cognitive decline or age-related conditions must carefully match age between control and treatment groups.[5]
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Exercise: Physical activity significantly impacts acetylcarnitine metabolism.[6][7] High-intensity exercise can increase muscle acetylcarnitine levels.[6] Therefore, standardizing or monitoring physical activity levels of participants is essential.
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Genetic Variations: Genetic polymorphisms in carnitine transporters (e.g., SLC22A5, CPT1A, CPT2) can affect carnitine uptake, metabolism, and ultimately, the response to supplementation.[1][8][9][10]
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Underlying Medical Conditions: The efficacy of ALCAR can be influenced by the specific condition being studied (e.g., diabetic neuropathy, depression, Alzheimer's disease) and the presence of comorbidities.[5][11][12][13]
-
Placebo and Nocebo Effects: Particularly in studies on subjective outcomes like pain and mood, the placebo and nocebo effects can be significant confounding factors.[14]
Q2: How can I control for baseline differences in ALCAR levels between my study groups?
A2: Addressing baseline differences is critical for study validity. Consider the following strategies:
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Randomization: Randomly assigning participants to treatment and placebo groups helps to distribute baseline characteristics, including ALCAR levels, evenly.[12][15][16][17]
-
Baseline Measurement and Stratification: Measure plasma or tissue ALCAR levels at the beginning of the study. You can then use this data for stratified randomization to ensure balanced groups or as a covariate in the final statistical analysis.
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Dietary Control: Implement a washout period with a standardized diet before the intervention begins. Provide dietary guidelines to participants to minimize variations in carnitine intake during the study.
Q3: What are the best practices for implementing a placebo control in ALCAR studies?
A3: A robust placebo control is essential to differentiate the pharmacological effects of ALCAR from psychological and other non-specific effects.
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Identical Placebo: The placebo should be identical to the ALCAR supplement in appearance, taste, and smell to maintain blinding.
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Double-Blinding: Neither the participants nor the researchers administering the intervention and assessing outcomes should know the group assignments.[12][15][16][17]
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Assessing Blinding Efficacy: At the end of the trial, you can ask participants and investigators to guess the treatment allocation to assess the success of the blinding.
Troubleshooting Guides
Issue: High variability in response to ALCAR supplementation within the treatment group.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Genetic Differences in Carnitine Metabolism | - Genotyping: If feasible, genotype participants for common polymorphisms in carnitine metabolism genes (SLC22A5, CPT1A, CPT2).[1][9][10]- Subgroup Analysis: Analyze the data to see if treatment response correlates with specific genotypes. |
| Variable Adherence to Supplementation | - Pill Counts: Implement pill counts at each study visit to monitor adherence.- Biomarker Measurement: Measure changes in plasma ALCAR levels from baseline to the end of the study to confirm systemic exposure. |
| Differences in Diet and Lifestyle | - Dietary Records: Ask participants to complete food frequency questionnaires or 24-hour dietary recalls.- Physical Activity Monitoring: Use accelerometers or validated questionnaires to track physical activity levels. |
Issue: The observed effect of ALCAR is smaller than anticipated or not statistically significant.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inadequate Statistical Power | - Power Calculation: Ensure an adequate sample size was determined through a power calculation during the study design phase.- Meta-Analysis: If your study is small, consider pooling your data with other similar studies in a meta-analysis to increase statistical power. |
| Suboptimal Dosage or Duration | - Dose-Response Studies: Previous studies can inform appropriate dosing. Some studies suggest a dose-dependent effect.[18]- Sufficient Duration: The duration of the intervention must be long enough for the expected physiological changes to occur. For example, studies on nerve regeneration may require longer follow-up.[15] |
| Placebo Effect in the Control Group | - Objective Outcome Measures: Whenever possible, use objective, quantitative outcome measures in addition to subjective reports.- Careful Interpretation: Acknowledge the potential contribution of the placebo effect in your analysis and discussion.[14] |
Data Presentation: Summary of Quantitative Data
Table 1: Efficacy of Acetylcarnitine in Reducing Depressive Symptoms (Meta-Analysis Data)
| Comparison Group | Number of Studies | Total Participants (ALCAR/Control) | Standardized Mean Difference (SMD) | 95% Confidence Interval (CI) |
| Placebo/No Intervention | 9 | 231 / 236 | -1.10 | -1.65 to -0.56 |
| Antidepressants | 3 | 162 / 162 | 0.06 | -0.22 to 0.34 |
Source: Veronese et al., 2018.[11][19] A negative SMD indicates a reduction in depressive symptoms favoring ALCAR.
Table 2: Efficacy of Acetylcarnitine in Mild Cognitive Impairment and Mild Alzheimer's Disease (Meta-Analysis Data)
| Outcome Measure | Effect Size (ES) | 95% Confidence Interval (CI) |
| Integrated Summary Effect (Clinical & Psychometric Tests) | 0.201 | 0.107 to 0.295 |
| Clinical Global Impression of Change (CGI-CH) | 0.32 | 0.18 to 0.47 |
Source: Montgomery et al., 2003.[20] A positive ES indicates a beneficial effect of ALCAR compared to placebo.
Experimental Protocols
Protocol: Randomized, Double-Blind, Placebo-Controlled Trial of ALCAR for Diabetic Peripheral Neuropathy
This protocol is a generalized example based on common methodologies in the field.[12][13]
-
Participant Recruitment:
-
Inclusion Criteria: Adults (e.g., 18-70 years) with a confirmed diagnosis of type 1 or type 2 diabetes and diabetic peripheral neuropathy, often based on a validated scoring system like the Toronto Clinical Neuropathy Score (TCNS).[12] Stable glycemic control (e.g., HbA1c < 9.0%) is typically required.[12]
-
Exclusion Criteria: Other causes of peripheral neuropathy, severe renal impairment, pregnancy, and use of medications that may interact with ALCAR.
-
-
Study Design:
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A multi-center, randomized, double-blind, placebo-controlled, parallel-group design is the gold standard.
-
Washout Period: A single-blind placebo run-in period (e.g., 2 weeks) can be used to identify and exclude placebo responders and ensure compliance.
-
Randomization: Participants are randomly assigned in a 1:1 ratio to receive either ALCAR or a matching placebo. Stratified block randomization can be used to ensure balance for key variables like diabetes type or baseline neuropathy severity.[12]
-
-
Intervention:
-
Outcome Measures:
-
Primary Outcome: Change from baseline in a validated measure of neuropathy symptoms, such as the Visual Analogue Scale (VAS) for pain.[13]
-
Secondary Outcomes: Changes in nerve conduction velocity, quantitative sensory testing, and patient-reported outcomes on quality of life and functional status.
-
-
Statistical Analysis:
-
The primary analysis is typically an intention-to-treat (ITT) analysis of the change in the primary outcome from baseline to the end of the study between the ALCAR and placebo groups.
-
Analysis of covariance (ANCOVA) can be used to adjust for baseline values and other relevant covariates.[5]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A typical experimental workflow for a randomized controlled trial of ALCAR.
Caption: The relationship between ALCAR supplementation, health outcomes, and key confounding variables.
Caption: The carnitine shuttle system for fatty acid transport into the mitochondria.
References
- 1. Carnitine: Genetic Variants Affecting Mitochondrial Energy and Health [geneticlifehacks.com]
- 2. Carnitine - Wikipedia [en.wikipedia.org]
- 3. Acetylcarnitine - Wikipedia [en.wikipedia.org]
- 4. L-Carnitine: Benefits, Side Effects, Sources, and Dosage [healthline.com]
- 5. Long-term acetyl-L-carnitine treatment in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carnitine and acylcarnitine metabolism during exercise in humans. Dependence on skeletal muscle metabolic state - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carnitine Acetyltransferase Mitigates Metabolic Inertia and Muscle Fatigue During Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetic disorders of carnitine metabolism and their nutritional management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genetic polymorphisms in carnitine palmitoyltransferase 1A gene are associated with variation in body composition and fasting lipid traits in Yup'ik Eskimos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. "Genetic regulation of carnitine metabolism controls lipid damage repai" by Travis Nemkov, Alicia Key et al. [mouseion.jax.org]
- 11. Acetyl-L-Carnitine Supplementation and the Treatment of Depressive Symptoms: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. Acetyl‐L‐carnitine for the treatment of diabetic peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. Acetyl-L-carnitine (ALCAR) to enhance nerve regeneration in carpal tunnel syndrome: study protocol for a randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ASPN - Acetyl-L-carnitine to Enhance Peripheral Nerve Regeneration in Carpal Tunnel Syndrome; A Randomized Control Trial [peripheralnerve.org]
- 17. Double-blind, placebo controlled study of acetyl-l-carnitine in patients with Alzheimer's dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Acetyl-L-Carnitine as a Treatment for Depression – Willow Tree Wellness [willowtreewellnesscolorado.com]
- 19. researchgate.net [researchgate.net]
- 20. Meta-analysis of double blind randomized controlled clinical trials of acetyl-L-carnitine versus placebo in the treatment of mild cognitive impairment and mild Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Measurement of Acetylcarnitine Esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the accurate measurement of acetylcarnitine esters. It is designed for researchers, scientists, and drug development professionals engaged in experiments requiring precise quantification of these critical metabolic intermediates.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the analysis of acetylcarnitine esters, offering potential causes and solutions in a direct question-and-answer format.
Sample Stability and Preparation
Q1: My acetylcarnitine concentrations are unexpectedly low. What could be the cause?
A1: Acetylcarnitine is susceptible to hydrolysis, especially under basic conditions. After just one hour at room temperature, significant degradation is observed at pH 11 (72.6% remaining) and pH 12 (4.2% remaining)[1]. Ensure that the pH of your samples and solutions is neutral to acidic to maintain stability.[1] When reconstituted in water at pH 5.2, acetylcarnitine is stable for over 30 days at room temperature or under refrigeration.[1]
Q2: I'm observing high variability between replicate samples. What preanalytical factors should I consider?
A2: Preanalytical variables can significantly impact results. Inconsistent sample handling, such as differences in blood collection methods (capillary vs. venous), can lead to variations in analyte concentrations.[2] It is also crucial to properly handle the protein pellet after precipitation. Washing the pellet with a perchloric acid solution is essential for the accurate measurement of long-chain acylcarnitines as it removes trapped free carnitine and short-chain acylcarnitines without removing the bound long-chain species.[3][4]
Chromatography and Mass Spectrometry (LC-MS/MS)
Q3: I am having difficulty separating isomeric and isobaric acylcarnitines. How can I improve selectivity?
A3: Tandem MS alone may not distinguish between isomers, leading to potential false positives.[5][6] The use of Ultra-High-Performance Liquid Chromatography (UHPLC) prior to mass spectrometry is effective in separating constitutional isomers and diastereomers.[5] Additionally, derivatization of acylcarnitines to their butyl esters can help discriminate between isobaric species, as they will have different masses after derivatization.[6]
Q4: My signal intensity is low, or I'm observing significant matrix effects. What can I do?
A4: Matrix effects can suppress or enhance the ionization of target analytes, leading to inaccurate quantification. The use of stable isotope-labeled internal standards is crucial to compensate for these effects.[7] Derivatization can also enhance ionization efficiency and signal intensity.[6][8] Furthermore, employing techniques like hydrophilic interaction chromatography (HILIC) can improve the retention of highly polar compounds like acetylcarnitine, leading to better sensitivity.[7]
Enzymatic Assays
Q5: My enzymatic assay for acetylcarnitine is not working correctly. What are some key considerations?
A5: Enzymatic assays for acetylcarnitine often rely on a series of coupled reactions. Ensure that all enzymes (acylcarnitine hydrolase, acetate kinase, pyruvate kinase, and lactate dehydrogenase) are active and that the reaction conditions, particularly pH, are optimal for all enzymes in the cascade.[9] The pH dependence of the key enzyme, carnitine acetyltransferase, has been well-studied, with optimal activity observed in a specific pH range.[10][11] The assay's principle involves measuring the decrease in NADH, so any interference with this measurement will affect the results.[9]
Data Presentation
Table 1: Stability of Acetyl-l-carnitine at Various pH Levels
| pH | Percentage Remaining (after 1 hour at room temperature) |
| 11 | 72.6% |
| 12 | 4.2% |
Data sourced from a study on the stability of acetyl-l-carnitine in aqueous solutions.[1]
Table 2: Comparison of Quantification Methods for Carnitine and Acylcarnitines
| Method | Advantages | Disadvantages |
| LC-MS/MS | High sensitivity and specificity; allows for the quantification of multiple acylcarnitine species simultaneously.[6][12] | Can be affected by matrix effects; may require derivatization for optimal performance.[12] |
| HPLC with UV/Fluorescence Detection | Robust and widely available. | Often requires pre-column derivatization to improve sensitivity and detection.[13][14] |
| Enzymatic Assay | Simple and rapid; can be specific for acetylcarnitine.[9] | May be susceptible to interference from other substances in the sample; may not distinguish between different acylcarnitines.[15] |
Experimental Protocols
Protocol 1: LC-MS/MS Method for Quantification of Acylcarnitines
This protocol provides a general framework for the analysis of acetylcarnitine and other acylcarnitines in plasma or tissue samples.
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Sample Preparation:
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Thaw frozen plasma or tissue homogenate on ice.
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To 100 µL of sample, add an internal standard solution containing deuterated analogues of the acylcarnitines of interest.[7]
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Precipitate proteins by adding 300 µL of cold acetonitrile.
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Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
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Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization (Optional but Recommended for Improved Sensitivity):
-
Reconstitute the dried extract in a solution of butanolic HCl.
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Heat at 65°C for 20 minutes to form butyl esters.
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Evaporate the solvent and reconstitute in the initial mobile phase.
-
-
LC Separation:
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MS/MS Detection:
-
Use a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Monitor the specific precursor-to-product ion transitions for each acylcarnitine and its corresponding internal standard. A common fragment ion for acylcarnitines is at m/z 85.[6]
-
-
Quantification:
-
Construct a calibration curve using known concentrations of acylcarnitine standards.
-
Calculate the concentration of each analyte in the samples by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.
-
Protocol 2: Enzymatic Assay for Acetylcarnitine
This protocol describes a coupled enzymatic assay for the determination of acetylcarnitine.
-
Reagent Preparation:
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Prepare a reaction mixture containing Tris buffer (pH 8.0), Coenzyme A, and Acetyl-DL-Carnitine.
-
Prepare a separate enzyme solution containing carnitine acetyltransferase.
-
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Assay Procedure:
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In a 96-well plate, add the sample or acetylcarnitine standard.
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Add the reaction mixture to each well.
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Initiate the reaction by adding the carnitine acetyltransferase enzyme solution.
-
-
Measurement:
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The reaction involves the hydrolysis of acetylcarnitine to acetate, which then participates in a series of reactions leading to the oxidation of NADH to NAD+.
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Measure the decrease in absorbance at 340 nm, which is proportional to the amount of acetylcarnitine in the sample.[9]
-
-
Calculation:
-
Determine the concentration of acetylcarnitine in the samples by comparing the change in absorbance to a standard curve prepared with known concentrations of acetylcarnitine.
-
Mandatory Visualizations
Caption: Workflow for LC-MS/MS analysis of acetylcarnitine.
Caption: Carnitine shuttle and its role in fatty acid oxidation.
References
- 1. Stability of acetyl-1-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry times 2 method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sources of error in determinations of carnitine and acylcarnitine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bevital.no [bevital.no]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic determination of acetylcarnitine for diagnostic applications [pubmed.ncbi.nlm.nih.gov]
- 10. pH-dependence of carnitine acetyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pH-dependence of carnitine acetyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. research.unipd.it [research.unipd.it]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. Separation of Acetyl-L-carnitine hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
Acetyl-L-Carnitine vs. L-Carnitine: A Comparative Analysis of their Impact on Cognitive Function
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive comparison of acetyl-L-carnitine (ALCAR) and L-carnitine, focusing on their respective effects on cognitive function. The information presented is collated from a range of preclinical and clinical studies to support an objective analysis.
Core Distinctions: Bioavailability and Blood-Brain Barrier Permeability
The fundamental difference between acetyl-L-carnitine and L-carnitine lies in their chemical structure, which significantly impacts their pharmacokinetic profiles and their ability to influence the central nervous system. ALCAR is the acetylated ester of L-carnitine, and this molecular difference enhances its lipophilicity, allowing it to more readily cross the blood-brain barrier (BBB).[1][2][3] In contrast, L-carnitine has a limited ability to penetrate the BBB.[1] This distinction is paramount when considering their potential roles in cognitive enhancement.
Furthermore, ALCAR is reported to have better absorption and bioavailability compared to L-carnitine, meaning a greater proportion of the administered dose reaches systemic circulation and can be utilized by the body, including the brain.[1][3]
Table 1: Comparative Bioavailability and Blood-Brain Barrier Permeability
| Feature | Acetyl-L-Carnitine (ALCAR) | L-Carnitine |
| Blood-Brain Barrier Crossing | Readily crosses | Limited ability to cross[1] |
| Oral Bioavailability | Higher[1][3] | Lower[1] |
Mechanisms of Action in the Central Nervous System
The differing abilities of ALCAR and L-carnitine to enter the brain dictate their primary mechanisms of action related to cognitive function.
L-Carnitine 's role in the brain is primarily indirect. Its main physiological function is to transport long-chain fatty acids into the mitochondria for β-oxidation and energy production. While crucial for overall cellular energy metabolism, its direct impact on neuronal function is limited by its poor BBB permeability.
Acetyl-L-Carnitine , on the other hand, exerts a more direct influence on brain health through multiple mechanisms:
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Cholinergic System Modulation: ALCAR can donate its acetyl group for the synthesis of acetylcholine, a key neurotransmitter involved in learning, memory, and attention.[4]
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Mitochondrial Support: Within the brain, ALCAR can also be hydrolyzed to L-carnitine and an acetyl group, contributing to energy production in neuronal mitochondria.
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Neuroprotective Effects: ALCAR has demonstrated neuroprotective properties by mitigating oxidative stress and protecting neurons from damage.[1]
Clinical Evidence on Cognitive Function
Clinical trials have primarily focused on the effects of ALCAR in populations with cognitive decline, such as in Alzheimer's disease and dementia. Evidence for L-carnitine's direct cognitive benefits is less robust.
Acetyl-L-Carnitine in Cognitive Impairment and Dementia
Multiple studies have investigated the efficacy of ALCAR in slowing cognitive decline in patients with Alzheimer's disease and other dementias.
A meta-analysis of 21 randomized controlled trials (RCTs) involving patients with mild cognitive impairment or mild Alzheimer's disease found a significant, albeit modest, overall benefit of ALCAR supplementation (1.5-3.0 g/day ) compared to placebo.
One long-term study involving 130 patients with Alzheimer's disease demonstrated that after one year of treatment with ALCAR, the supplemented group showed a slower rate of deterioration in 13 out of 14 cognitive and functional outcome measures.
Another clinical trial focusing on patients with vascular dementia found that a daily dose of 1.5 grams of ALCAR for 28 weeks resulted in significant improvements in the Korean version of the Montreal Cognitive Assessment (MoCA-K) scores, particularly in the domains of attention and language.
Table 2: Selected Clinical Trials of Acetyl-L-Carnitine on Cognitive Function
| Study Population | Dosage | Duration | Key Cognitive Outcomes |
| Mild Cognitive Impairment & Mild Alzheimer's | 1.5 - 3.0 g/day | 3 - 12 months | Overall modest improvement in cognitive scores (meta-analysis) |
| Alzheimer's Disease | Not specified | 1 year | Slower deterioration in 13 of 14 cognitive and functional measures |
| Vascular Dementia | 1.5 g/day | 28 weeks | Significant improvement in MoCA-K scores (attention and language) |
L-Carnitine and Cognitive Function
Research on the direct impact of L-carnitine on cognitive function is more limited and has yielded mixed results.
A study on prefrail older adults using a daily dose of 1.5 grams of L-carnitine for 10 weeks did not find a significant effect on cognitive function, although improvements in physical markers like frailty scores and handgrip strength were observed.
In contrast, a study involving centenarians demonstrated that a daily intake of 2 grams of L-carnitine over a six-month period led to significant improvements in Mini-Mental State Examination (MMSE) scores.
Table 3: Selected Clinical Trials of L-Carnitine on Cognitive Function
| Study Population | Dosage | Duration | Key Cognitive Outcomes |
| Prefrail Older Adults | 1.5 g/day | 10 weeks | No significant effect on cognitive function |
| Centenarians | 2 g/day | 6 months | Significant improvement in MMSE scores |
Experimental Protocols
To provide a framework for future research and aid in the interpretation of existing data, a generalized experimental workflow for a clinical trial comparing these two compounds is outlined below.
A robust experimental design would involve a double-blind, placebo-controlled, randomized trial. Key components of the methodology should include:
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Participant Selection: Clearly defined inclusion and exclusion criteria, specifying the cognitive status of the participants (e.g., healthy adults, mild cognitive impairment, specific dementia subtype).
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Dosage and Administration: Standardized dosages for both ALCAR and L-carnitine, administered for a sufficient duration to observe potential effects.
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Cognitive Assessments: A comprehensive battery of validated neuropsychological tests to assess various cognitive domains, including memory, attention, executive function, and processing speed. Examples include the ADAS-Cog, MMSE, and MoCA.
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Biomarker Analysis: Where feasible, the collection of biological samples (e.g., blood, cerebrospinal fluid) to measure levels of ALCAR, L-carnitine, and relevant biomarkers of neuronal health and inflammation.
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Statistical Analysis: Appropriate statistical methods to compare the changes in cognitive scores and other outcomes between the treatment groups and the placebo group.
Conclusion
Based on the available evidence, acetyl-L-carnitine appears to be the more promising of the two compounds for directly targeting cognitive function. Its ability to cross the blood-brain barrier and its role in acetylcholine synthesis provide a clear mechanistic rationale for its observed effects in clinical trials, particularly in individuals with existing cognitive decline. While L-carnitine is essential for overall energy metabolism, its direct impact on cognition is less established, likely due to its limited brain bioavailability.
Future research should focus on well-designed, head-to-head comparative trials to further elucidate the relative efficacy of ALCAR and L-carnitine on cognitive function in different populations. Such studies will be crucial for guiding the development of effective therapeutic strategies for cognitive enhancement and the management of neurodegenerative diseases.
References
- 1. livemomentous.com [livemomentous.com]
- 2. Functional relevance of carnitine transporter OCTN2 to brain distribution of L-carnitine and acetyl-L-carnitine across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. australiansportsnutrition.com.au [australiansportsnutrition.com.au]
- 4. utppublishing.com [utppublishing.com]
Acetylcarnitine: A Comparative Analysis of its Neuroprotective Efficacy Across Diverse Disease Models
For Immediate Release
[City, State] – [Date] – A comprehensive review of preclinical and clinical studies reveals the multifaceted neuroprotective potential of acetylcarnitine (ALC) across a spectrum of neurological disorders, including Traumatic Brain Injury (TBI), Parkinson's Disease, Diabetic Neuropathy, and Alzheimer's Disease. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of ALC's performance, supported by experimental data, detailed methodologies, and visualizations of its mechanisms of action.
Acetylcarnitine, an acetylated form of L-carnitine, plays a crucial role in mitochondrial energy metabolism, cellular signaling, and neurotransmission. Its ability to cross the blood-brain barrier allows it to exert direct effects within the central nervous system, making it a promising therapeutic candidate for a range of neurodegenerative and neurotraumatic conditions.
Performance Comparison in Preclinical Models
The neuroprotective effects of acetylcarnitine have been validated in numerous animal models, demonstrating improvements in behavioral outcomes, reduction in neuronal damage, and modulation of key pathological markers. The following tables summarize the quantitative data from key experimental studies.
Traumatic Brain Injury (TBI)
| Animal Model | Treatment Regimen | Key Findings | Reference |
| Immature Rat (Controlled Cortical Impact) | 100 mg/kg ALC, IP at 1, 4, 12, and 23 h post-injury | Behavioral: Significantly fewer foot slips in beam walking test (ALC-treated comparable to shams); Increased investigation of novel object (68 ± 7% vs. 45 ± 5% in saline-treated). Histological: ~50% smaller cortical lesion volume compared to vehicle-treated rats. | [1][2] |
| Immature Rat (Controlled Cortical Impact) | 100 mg/kg ALC, IP at 1, 4, 12, and 23 h post-injury | Behavioral: TBI+ALC group performed significantly better in sensory-motor and recognition memory tasks compared to TBI+vehicle group. | [3] |
Parkinson's Disease
| Animal Model | Treatment Regimen | Key Findings | Reference |
| Rat (6-OHDA-induced) | 100 or 200 mg/kg/day ALC for 1 week | Behavioral: 200 mg/kg ALC lowered apomorphine-induced rotations and improved performance on the narrow beam test. Biochemical: Reduced striatal malondialdehyde, increased catalase and glutathione levels. Histological: Prevented the reduction of nigral tyrosine hydroxylase (TH)-positive neurons. | |
| Rat (Rotenone-induced) | 100 mg/kg/day ALC, p.o. | Behavioral: Improved motor performance in open-field and square bridge tests. Biochemical: Enhanced ATP production and reduced lipid peroxides in the brain. | |
| Mouse (MPTP-induced) | 100 mg/kg ALC | Biochemical: Attenuated decreases in dopamine levels in the caudate putamen. Histological: Significantly reduced the loss of tyrosine hydroxylase and dopamine transporter immunoreactivity; Reduced microglial activation and astrocytic reactivity. | |
| Rat (6-OHDA-induced) | 100 mg/kg/day ALC, i.p. | Cellular: Enhanced proliferation, long-term survival, and neuronal differentiation of neural progenitor cells in the hippocampus. Molecular: Stimulated cell survival signals (AKT, BCL-2) and inhibited cell death cues (GSK-3β, BAX). |
Diabetic Neuropathy
| Study Type | Treatment Regimen | Key Findings | Reference |
| Clinical Trial (Patients with chronic diabetic neuropathy) | 500 and 1,000 mg/day t.i.d. ALC for 52 weeks | Clinical: Significant improvement in pain (most bothersome symptom) with 1,000 mg ALC. Physiological: Improved vibration perception. Histological: Significant improvements in sural nerve fiber numbers and regenerating nerve fiber clusters. | [4] |
| Preclinical (Experimental models) | Prophylactic and post-treatment administration | Functional: Prevents the development of neuropathic pain and produces antinociceptive effects after pain is established; Improves nerve conduction velocity. Cellular: Reduces sensory neuronal loss and promotes nerve regeneration. |
Alzheimer's Disease
| Animal Model/Study Type | Treatment Regimen | Key Findings | Reference |
| ApoE4 Mouse Model | ALC and R-Lipoic acid in diet | Physiological: Trend towards improved cognitive function (spatial and temporal memory). Cellular: Addressed mitochondrial changes and associated structural damage. | [5][6] |
| In vitro (Primary rat cortical neurons) | Chronic exposure to 10-50 µM ALC for 10 days | Cellular: Reduced cell mortality induced by serum deprivation; Attenuated neurotoxicity induced by NMDA and β-amyloid fragment 25-35. | [7] |
| In vitro (Neuroblastoma cell line and primary hippocampal cultures) | ALC treatment | Molecular: Stimulates alpha-secretase (ADAM10) activity, promoting the non-amyloidogenic processing of amyloid precursor protein (APP). | [8] |
| Clinical Trial (Early-onset AD) | 1 g t.i.d. ALC for 1 year | Cognitive: No significant difference in primary outcomes (ADAS-Cog, CDR-SB) in the intent-to-treat analysis. Less deterioration in MMSE for the completer sample. | [9] |
Key Mechanistic Insights
Acetylcarnitine's neuroprotective effects are mediated through multiple interconnected signaling pathways. It enhances mitochondrial function, mitigates oxidative stress, reduces neuroinflammation, and inhibits apoptotic cell death.
Caption: Acetylcarnitine's neuroprotective mechanisms.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following outlines a typical experimental workflow for evaluating the neuroprotective effects of acetylcarnitine in a rodent model of traumatic brain injury.
Caption: Experimental workflow for TBI studies.
Detailed Methodologies:
1. Animal Model of Traumatic Brain Injury (Controlled Cortical Impact):
-
Animals: Male Sprague-Dawley rats (Postnatal day 21-22).[1][2]
-
Surgical Procedure: A craniotomy is performed over the parietal cortex. A controlled cortical impact device is used to induce a standardized injury. Sham-operated animals undergo the same surgical procedure without the impact.[1][2]
2. Acetylcarnitine Administration:
-
Dosage and Route: 100 mg/kg of acetylcarnitine dissolved in normal saline is administered intraperitoneally (IP).[1][2]
-
Timing: The first dose is administered 1 hour post-injury, followed by subsequent doses at 4, 12, and 23 hours post-injury. Vehicle-treated animals receive an equivalent volume of normal saline.[1][2]
3. Behavioral Assessments:
-
Beam Walking Test: To assess sensorimotor function, rats are trained to traverse a narrow wooden beam. The number of foot slips is recorded.[1][2]
-
Novel Object Recognition Test: To evaluate learning and memory, rats are habituated to an arena with two identical objects. In the test phase, one object is replaced with a novel one, and the time spent exploring each object is measured.[1][2]
4. Histological and Biochemical Analysis:
-
Tissue Preparation: At the study endpoint (e.g., 7 days post-injury), animals are transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). Brains are harvested for histological or biochemical analysis.[1][2]
-
Lesion Volume Measurement: Brain sections are stained (e.g., with cresyl violet), and stereological methods are used to quantify the cortical lesion volume.[1][2]
-
Immunohistochemistry: Brain sections are stained with antibodies against specific markers, such as tyrosine hydroxylase for dopaminergic neurons in Parkinson's models or markers for microglial activation (e.g., Iba1).
-
Biochemical Assays: Brain tissue is homogenized to measure levels of oxidative stress markers (e.g., malondialdehyde), antioxidants (e.g., glutathione), and inflammatory cytokines via ELISA or Western blotting.
Conclusion
The evidence presented in this guide strongly supports the neuroprotective effects of acetylcarnitine across various disease models. Its ability to enhance mitochondrial function, reduce oxidative stress and inflammation, and inhibit apoptosis makes it a compelling candidate for further investigation and development as a therapeutic agent for a range of neurological conditions. Future research should focus on optimizing dosing strategies, exploring combination therapies, and further elucidating its complex molecular mechanisms of action.
References
- 1. Involvement of PI3K/PKG/ERK1/2 signaling pathways in cortical neurons to trigger protection by co-treatment of acetyl-L-carnitine and α-lipoic acid against HNE-mediated oxidative stress and neurotoxicity: Implications for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotection by Acetyl-l-Carnitine after Traumatic Injury to the Immature Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The effect of acetyl-L-Carnitine and Lipoic acid treatment in ApoE4 mouse as a model of human Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotective activity of acetyl-L-carnitine: studies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A 1-year controlled trial of acetyl-l-carnitine in early-onset AD - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Study Validation of Acetylcarnitine's Efficacy in Diabetic Neuropathy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of acetylcarnitine's performance against other therapeutic alternatives for the management of diabetic peripheral neuropathy (DPN). The information presented is synthesized from meta-analyses and randomized controlled trials to support evidence-based decision-making in clinical research and drug development.
Comparative Efficacy of Treatments for Diabetic Neuropathy
Acetyl-L-carnitine (ALC) has demonstrated efficacy in alleviating symptoms of DPN, particularly pain, and has shown potential in promoting nerve regeneration.[1][2] Multiple meta-analyses of randomized controlled trials (RCTs) confirm that ALC provides a statistically significant reduction in pain compared to placebo.[3][4][5][6] Beyond pain relief, clinical studies have noted beneficial effects on nerve conduction parameters and nerve fiber regeneration, coupled with a favorable safety profile.[3][7] The therapeutic dosages in these trials have typically ranged from 1,500 to 3,000 mg per day.[1][4]
The following tables summarize the quantitative data from clinical trials on acetylcarnitine and its common alternatives.
Table 1: Pain Reduction Efficacy
| Treatment | Dosage | Trial Duration | Primary Outcome Measure | Mean Change from Baseline | p-value | Citation(s) |
| Acetyl-L-Carnitine | 1,000 mg t.i.d. | 52 weeks | VAS for most bothersome symptom (pain) | Significant improvement vs. placebo | <0.05 | [1] |
| Acetyl-L-Carnitine | 500-2000 mg/day | Various | Meta-analysis of pain reduction (VAS) | Standardized Mean Difference: -0.45 | 0.03 | [6] |
| Duloxetine | 60 mg QD & 60 mg BID | 12 weeks | 24-hour average pain severity (11-point Likert) | Significant improvement vs. placebo from week 1 | <0.05 | [8][9] |
| Tapentadol ER | 100-250 mg BID | 12 weeks (maintenance) | Change in pain intensity (11-point NRS) | -0.95 difference vs. placebo | <0.001 | [10] |
| Botulinum Toxin A | 100 Units | 12 weeks | Meta-analysis of pain reduction (VAS) | Mean improvement of 1.96 VAS points | <0.001 | [11] |
VAS: Visual Analogue Scale; NRS: Numerical Rating Scale; QD: Once daily; BID: Twice daily; t.i.d.: Three times a day; ER: Extended Release.
Table 2: Effects on Nerve Structure and Function
| Treatment | Dosage | Trial Duration | Key Finding | Citation(s) |
| Acetyl-L-Carnitine | 1,000 mg t.i.d. | 52 weeks | Improved sural nerve fiber numbers and regenerating fiber clusters. | [1] |
| Acetyl-L-Carnitine | 500-2000 mg/day | Various | Improved nerve conduction velocity and amplitude (ulnar nerve). | [6] |
| Duloxetine | 60 mg QD & 60 mg BID | 12 weeks | No significant mean changes in ulnar and peroneal nerve function. | [8] |
Table 3: Common Adverse Events
| Treatment | Common Adverse Events | Citation(s) |
| Acetyl-L-Carnitine | Generally minor; may include nausea and stomach upset. | [6][12] |
| Duloxetine | Nausea, dizziness, somnolence, fatigue, constipation. | [13] |
| Tapentadol ER | Nausea, vomiting, dizziness, somnolence, constipation. | [14] |
| Botulinum Toxin A | Injection site pain; risk of infection is not statistically significant. | [11] |
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action for Acetylcarnitine
Acetyl-L-carnitine's neuroprotective effects are believed to be multifactorial.[15] It plays a crucial role in mitochondrial fatty acid metabolism, which is essential for energy production required for nerve repair.[12] Furthermore, ALC exhibits antioxidant and anti-inflammatory properties and may promote the synthesis of acetylcholine, a key neurotransmitter in nerve signaling.[7][12]
Caption: Proposed neuroprotective mechanisms of Acetyl-L-Carnitine.
Typical Experimental Workflow for a DPN Clinical Trial
The design of clinical trials for DPN typically involves screening, a washout period for existing medications, a baseline assessment, randomization to treatment or placebo, and subsequent follow-up visits to assess efficacy and safety.[16]
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Acetyl-L-carnitine in painful peripheral neuropathy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rmj.com.ro [rmj.com.ro]
- 5. Acetyl-L-Carnitine in the Treatment of Peripheral Neuropathic Pain: A Systematic Review and Meta-Analysis of Randomized Controlled Trials | PLOS One [journals.plos.org]
- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. neurology.org [neurology.org]
- 9. A randomized controlled trial of duloxetine in diabetic peripheral neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A randomized withdrawal, placebo-controlled study evaluating the efficacy and tolerability of tapentadol extended release in patients with chronic painful diabetic peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. scientific-jl.com [scientific-jl.com]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. Acetyl‐L‐carnitine for the treatment of diabetic peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Multicentre, double-blind, crossover trial to identify the Optimal Pathway for TreatIng neurOpathic paiN in Diabetes Mellitus (OPTION-DM): study protocol for a randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
Acetylcarnitine for Alzheimer's Disease: A Comparative Guide to the Reproducibility of Clinical Findings
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of acetylcarnitine (ALC) for Alzheimer's disease (AD) has been the subject of extensive research for decades, yielding a complex and often contradictory body of evidence. This guide provides a comprehensive comparison of key clinical trials to illuminate the reproducibility of findings and offer insights into the challenges and opportunities in this area of neuropharmacology. The evidence to date remains contentious, with some studies suggesting modest benefits, particularly in younger-onset AD patients, while larger analyses conclude a lack of significant efficacy.
Conflicting Efficacy Data: A Tale of Two Meta-Analyses
A pivotal large-scale, one-year multicenter trial by Thal and colleagues in 1996 found no overall significant difference between ALC and placebo in patients with mild to moderate AD.[4][5] However, a post-hoc analysis of this data by Brooks and colleagues in 1998 suggested a potential benefit in a subgroup of patients with early-onset Alzheimer's disease, indicating that ALC might slow the rate of cognitive decline in this specific population.[6]
Comparative Analysis of Key Clinical Trials
To facilitate a clear comparison of the available data, the following tables summarize the quantitative findings from several key double-blind, placebo-controlled trials. These studies represent a spectrum of the research conducted, from early pilot studies to large multicenter trials.
| Study (Year) | Dosage | Duration | N (ALC/Placebo) | Primary Outcome Measure(s) | Key Findings |
| Thal et al. (1996)[4][5] | 3 g/day | 1 year | 216 / 215 | ADAS-Cog, CDR | No significant overall difference between groups. Trend for slower decline in early-onset AD patients on ALC. |
| Spagnoli et al. (1991)[7][8] | 2 g/day | 1 year | 65 / 65 | Blessed Dementia Scale, Logical Intelligence | Slower rate of deterioration in the ALC group on 13 of 14 outcome measures, with statistical significance in several cognitive and functional domains. |
| Sano et al. (1992)[9] | 2.5-3 g/day | 6 months | 13 / 14 | Selective Reminding Test (SRT), Modified MMSE | No significant differences between ALC and placebo groups on primary outcome measures. |
| Pettegrew et al. (1995)[10] | 3 g/day | 1 year | 7 / 5 | MMSE, ADAS | Significantly less deterioration in MMSE and ADAS scores in the ALC-treated group. |
| Rai et al. (1990)[11] | 2 g/day | 24 weeks | 7 / 13 | Names Learning Test, Digit Recall Test | Trend for more improvement in the ALC group on tests of short-term memory, but results were not statistically significant. |
Table 1: Comparison of Key Clinical Trial Designs and Primary Outcomes
| Study (Year) | Outcome Measure | ALC Group (Mean Change ± SD) | Placebo Group (Mean Change ± SD) | p-value |
| Thal et al. (1996)[4][5] | ADAS-Cog (12 mos) | +7.8 ± 9.5 | +8.3 ± 10.4 | NS |
| CDR-SB (12 mos) | +2.8 ± 3.1 | +2.9 ± 3.3 | NS | |
| Spagnoli et al. (1991)[7][8] | Blessed Dementia Scale (12 mos) | +1.7 ± 3.2 | +3.9 ± 4.5 | < 0.05 |
| Pettegrew et al. (1995)[10] | MMSE (12 mos) | -1.1 ± 1.5 | -4.8 ± 2.2 | < 0.05 |
| ADAS (12 mos) | +3.6 ± 2.9 | +10.5 ± 4.1 | < 0.05 |
NS: Not Significant Table 2: Quantitative Comparison of Cognitive Outcomes in Select Trials
Experimental Protocols of Key Studies
To aid in the critical evaluation and potential replication of these findings, detailed methodologies for several key experiments are provided below.
Thal et al. (1996): A 1-year Multicenter Placebo-Controlled Study
-
Objective: To evaluate the efficacy and safety of acetyl-L-carnitine in patients with probable Alzheimer's disease.
-
Study Design: A 1-year, double-blind, placebo-controlled, randomized, parallel-group study conducted at 29 centers in the United States.
-
Participants: 431 patients with a diagnosis of probable AD according to NINCDS-ADRDA criteria, with a Mini-Mental State Examination (MMSE) score between 12 and 26.
-
Intervention: Participants were randomly assigned to receive either 3 g/day of acetyl-L-carnitine (1 g three times daily) or a matching placebo for 52 weeks.
-
Outcome Measures:
-
Primary: Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog) and the Clinical Dementia Rating (CDR) scale sum of boxes.
-
Secondary: MMSE, Blessed Dementia Scale, and other cognitive and functional assessments.
-
-
Statistical Analysis: Efficacy was analyzed using an intent-to-treat (ITT) analysis of covariance (ANCOVA) on the last observation carried forward (LOCF) data.
Spagnoli et al. (1991): Long-term Acetyl-L-Carnitine Treatment in Alzheimer's Disease
-
Objective: To assess the efficacy of long-term oral treatment with acetyl-L-carnitine in patients with a clinical diagnosis of Alzheimer's disease.
-
Study Design: A double-blind, placebo-controlled, parallel-group, randomized clinical trial.
-
Participants: 130 patients with a clinical diagnosis of Alzheimer's disease.
-
Intervention: Participants received either 2 g/day of acetyl-L-carnitine or placebo for one year.
-
Outcome Measures: A battery of 14 outcome measures was used to assess cognitive and functional impairment, including the Blessed Dementia Scale, logical intelligence, and tests for apraxia.
-
Statistical Analysis: Analysis of covariance (ANCOVA) was used to compare the changes from baseline between the two groups, adjusting for initial scores.
Proposed Mechanisms of Action and Signaling Pathways
The rationale for investigating acetylcarnitine in Alzheimer's disease stems from its multifaceted roles in cellular metabolism and neuroscience. The proposed mechanisms of action include:
-
Cholinergic System Support: ALC is a precursor to acetylcholine, a neurotransmitter crucial for memory and learning that is depleted in the brains of AD patients. By donating its acetyl group, ALC may enhance cholinergic neurotransmission.[12]
-
Mitochondrial Energy Metabolism: ALC plays a vital role in transporting fatty acids into the mitochondria for beta-oxidation, a key process for cellular energy production. Mitochondrial dysfunction is a well-established early feature of AD pathogenesis, and ALC may help to restore energy balance in neurons.[13]
-
Antioxidant and Neuroprotective Effects: ALC has been shown to possess antioxidant properties, protecting cells from oxidative stress, which is implicated in the neuronal damage seen in AD.[13]
Caption: Proposed mechanisms of acetylcarnitine in Alzheimer's disease.
Experimental Workflow for a Typical ALC Clinical Trial
The design of clinical trials investigating ALC for Alzheimer's disease generally follows a standardized workflow to ensure rigor and minimize bias.
Caption: A typical workflow for a randomized controlled trial of acetylcarnitine.
Conclusion and Future Directions
The reproducibility of findings in acetylcarnitine research for Alzheimer's disease is inconsistent. While some smaller, earlier studies and subgroup analyses have suggested potential benefits, these have not been consistently replicated in larger, more robust trials. The conflicting results from meta-analyses further underscore the ambiguity in the field.
Several factors may contribute to this lack of reproducibility, including differences in study populations (e.g., disease severity, age of onset), variations in outcome measures, and the possibility of a modest effect size that is difficult to detect without very large sample sizes.
Future research should focus on well-designed, adequately powered clinical trials that target specific patient populations, such as those with early-onset AD or those with evidence of mitochondrial dysfunction. The use of standardized and sensitive outcome measures, along with biomarkers to track the biological effects of ALC, will be crucial in determining whether this compound holds a place in the therapeutic armamentarium for Alzheimer's disease. For now, based on the available evidence, the routine clinical use of acetylcarnitine for Alzheimer's disease is not widely recommended.
References
- 1. Meta-analysis of double blind randomized controlled clinical trials of acetyl-L-carnitine versus placebo in the treatment of mild cognitive impairment and mild Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetyl-L-carnitine for dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. No evidence of benefit of Acetyl-l-carnitine for dementia | Cochrane [cochrane.org]
- 4. neurology.org [neurology.org]
- 5. A 1-year multicenter placebo-controlled study of acetyl-L-carnitine in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetyl L-carnitine slows decline in younger patients with Alzheimer's disease: a reanalysis of a double-blind, placebo-controlled study using the trilinear approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-term acetyl-L-carnitine treatment in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neurology.org [neurology.org]
- 9. Acetyl-L-Carnitine in Dementia and Other Cognitive Disorders: A Critical Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical and neurochemical effects of acetyl-L-carnitine in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Double-blind, placebo controlled study of acetyl-l-carnitine in patients with Alzheimer's dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. boltonnaturopathic.ca [boltonnaturopathic.ca]
A Comparative Analysis of Acetyl-L-Carnitine and Caloric Restriction on Hippocampal Autophagy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of acetyl-l-carnitine (ALCAR) and caloric restriction (CR) on autophagy in the hippocampus, a brain region critical for memory and learning. The information presented is supported by experimental data from preclinical studies, offering insights for researchers in neurodegenerative diseases and drug development.
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and proteins, crucial for maintaining neuronal health. Dysfunctional autophagy is implicated in the pathogenesis of several neurodegenerative disorders, including Alzheimer's disease. Both ALCAR, a naturally occurring amino acid derivative, and CR, a dietary intervention, have shown neuroprotective effects, partly attributed to their ability to modulate autophagy. This guide compares their efficacy and underlying mechanisms in the context of hippocampal autophagy.
A key comparative study by Wadie et al. (2023) investigated the neuroprotective impacts of ALCAR and CR in a rat model of Alzheimer's disease induced by aluminum chloride (AlCl₃).[1][2] This study provides a head-to-head comparison of their effects on hippocampal autophagy, apoptosis, and neurogenesis.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the effects of ALCAR and CR on key molecular markers of autophagy and apoptosis in the hippocampus of AlCl₃-treated rats.
Table 1: Effect on Hippocampal Autophagy Markers
| Treatment Group | Phosphorylated AMPK (pAMPK) (Mean Rank) | Beclin-1 (Mean Rank) |
| Control | 8.65 | 28.85 |
| AlCl₃ | 35.40 | 5.50 |
| AlCl₃ + Acetyl-L-Carnitine | 19.90 | 24.35 |
| AlCl₃ + Caloric Restriction | 18.05 | 23.30 |
| Data sourced from Wadie et al. (2023).[1][2] A higher mean rank for pAMPK indicates increased activation, while a higher mean rank for Beclin-1 suggests enhanced autophagy. |
Table 2: Effect on Hippocampal Apoptosis Markers
| Treatment Group | Bax (Mean Rank) | Bcl-2 (Mean Rank) | Bax/Bcl-2 Ratio (Mean Rank) |
| Control | 6.00 | 33.95 | 6.00 |
| AlCl₃ | 35.50 | 5.50 | 35.50 |
| AlCl₃ + Acetyl-L-Carnitine | 18.10 | 23.60 | 18.10 |
| AlCl₃ + Caloric Restriction | 22.40 | 18.95 | 22.40 |
| Data sourced from Wadie et al. (2023).[1][2] A lower mean rank for Bax and the Bax/Bcl-2 ratio, and a higher mean rank for Bcl-2, are indicative of reduced apoptosis. |
Signaling Pathways
Both ALCAR and CR are known to modulate key signaling pathways that regulate autophagy, primarily the AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (mTOR) pathways.
References
Efficacy comparison of acetyl-L-carnitine and existing antidepressant medications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of acetyl-L-carnitine (ALC) against established antidepressant medications, supported by data from clinical studies. It details the distinct mechanisms of action, summarizes quantitative efficacy data, and outlines typical experimental protocols used in comparative clinical trials.
Mechanisms of Action: A Tale of Two Pathways
The antidepressant effects of acetyl-L-carnitine and conventional medications like Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) stem from fundamentally different biological pathways.
Acetyl-L-Carnitine (ALC): A Multi-Modal Approach ALC is an endogenous molecule that plays a crucial role in cellular energy metabolism by transporting fatty acids into the mitochondria for oxidation.[1][2] Its antidepressant effects are believed to be multifaceted, involving metabolic, epigenetic, and neurotrophic actions. Preclinical studies suggest ALC acts as a donor of acetyl groups, which can influence gene expression through histone acetylation.[3][4] This epigenetic regulation can enhance the transcription of genes like Grm2, which encodes for the metabotropic glutamate receptor 2 (mGlu2), and modulate neurotransmitter systems, including serotonin and dopamine.[1][3] Furthermore, ALC promotes neuroplasticity, stimulates neurogenesis, and may protect against neuronal cell death.[1][5][6]
Conventional Antidepressants: The SNRI Example (Duloxetine) Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), such as duloxetine, act directly at the synapse. Their primary mechanism is the inhibition of reuptake transporters for serotonin (5-HT) and norepinephrine (NE).[7][8] By blocking these transporters on the presynaptic neuron, SNRIs increase the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing serotonergic and noradrenergic neurotransmission.[9][10] This modulation of monoamine levels is believed to correct the neurochemical imbalances associated with depression.[8][11] Some SNRIs also weakly inhibit dopamine reuptake, primarily in the prefrontal cortex.[7][12]
Quantitative Efficacy Data from Clinical Trials
A systematic review and meta-analysis of randomized controlled trials (RCTs) provides the most robust data for comparing the efficacy of ALC.[13] The analysis pooled data from multiple studies to evaluate ALC against both placebo and established antidepressant drugs.
Table 1: Summary of Efficacy from Meta-Analysis This table summarizes the standardized mean difference (SMD) in depressive symptom reduction. A negative SMD favors the intervention, while a value near zero suggests comparable efficacy.
| Comparison Group | No. of RCTs | Total Participants (ALC / Comparator) | Standardized Mean Difference (SMD) (95% CI) | Outcome Interpretation |
| Placebo / No Intervention | 9 | 231 / 236 | -1.10 (-1.65 to -0.56) | ALC is significantly more effective than placebo.[13][14] |
| Antidepressants | 3 | 162 / 162 | +0.06 (-0.22 to 0.34) | ALC demonstrates comparable efficacy to antidepressants.[13][14] |
Source: Veronese, N., et al. (2017). Acetyl-L-Carnitine Supplementation and the Treatment of Depressive Symptoms: A Systematic Review and Meta-Analysis. Psychosomatic Medicine.[13]
Table 2: Adverse Effect Profile Comparison
| Treatment Group | Common Adverse Effects | Tolerability Summary |
| Acetyl-L-Carnitine | Generally mild; may include gastrointestinal discomfort. | Found to be equally tolerable to placebo and better tolerated than comparator antidepressants.[5] The incidence of adverse effects was significantly lower in the ALC group than in the antidepressant group in head-to-head trials.[13] |
| Antidepressants (SSRIs/SNRIs) | Nausea, dry mouth, headache, constipation, drowsiness, sexual dysfunction.[10][12] | Side effects are common and can lead to discontinuation. |
Standardized Experimental Protocol
To ensure rigorous and unbiased comparison, clinical trials follow a structured protocol. Below is a detailed methodology for a typical randomized, double-blind, active-comparator trial evaluating ALC.
A. Study Design A 12-week, multicenter, randomized, double-blind, parallel-group study.
B. Participant Population
-
Inclusion Criteria:
-
Adults aged 18-75 years.
-
Diagnosis of Major Depressive Disorder (MDD) according to DSM-5 criteria.
-
Baseline score ≥ 18 on the 17-item Hamilton Depression Rating Scale (HAM-D).
-
-
Exclusion Criteria:
-
History of bipolar disorder, schizophrenia, or other primary psychotic disorders.
-
Substance use disorder within the last 6 months.
-
Significant unstable medical illness.
-
Known resistance to the active comparator drug.
-
C. Interventions
-
Group 1 (Test): Acetyl-L-Carnitine, 1.5 g administered twice daily (3 g/day total).
-
Group 2 (Active Comparator): Duloxetine, 60 mg administered once daily.
-
Blinding: To maintain the blind, patients in the ALC group receive a placebo matching the duloxetine capsule, and patients in the duloxetine group receive a placebo matching the ALC tablets.
D. Outcome Measures
-
Primary Efficacy Outcome: Change in the total MADRS (Montgomery-Åsberg Depression Rating Scale) score from baseline to Week 12.[15]
-
Secondary Efficacy Outcomes:
-
Response Rate: Percentage of patients with a ≥50% reduction in MADRS score at Week 12.[16]
-
Remission Rate: Percentage of patients with a MADRS score ≤ 10 at Week 12.
-
Change in Clinical Global Impression - Severity (CGI-S) scale.
-
-
Safety and Tolerability Outcome: Incidence, severity, and type of treatment-emergent adverse events (TEAEs).
Conclusion
The available evidence suggests that acetyl-L-carnitine is a promising agent for the treatment of depression. Meta-analyses indicate that ALC is superior to placebo and demonstrates an efficacy comparable to that of established antidepressants like fluoxetine and amisulpride.[5][13] Its key advantages lie in its novel mechanism of action—targeting cellular metabolism and epigenetics—and a significantly more favorable side-effect profile.[5][13][14]
These characteristics make ALC a compelling candidate for further development, particularly for patient populations who are intolerant to conventional antidepressants or for whom existing treatments are ineffective.[5] However, the current body of evidence is based on a relatively small number of trials. Large-scale, well-designed RCTs are mandatory to definitively establish its clinical utility as a monotherapy or augmentation agent in the broader population of patients with major depressive disorder.[5][13]
References
- 1. researchgate.net [researchgate.net]
- 2. thefunctionalmedicinecenter.com [thefunctionalmedicinecenter.com]
- 3. L-acetylcarnitine causes rapid antidepressant effects through the epigenetic induction of mGlu2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. A review of current evidence for acetyl-l-carnitine in the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Duloxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What is the mechanism of Duloxetine Hydrochloride? [synapse.patsnap.com]
- 9. droracle.ai [droracle.ai]
- 10. About duloxetine - NHS [nhs.uk]
- 11. Defining the potential antidepressant mode of action of acetyl-l-carnitine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Duloxetine - Wikipedia [en.wikipedia.org]
- 13. Acetyl-L-Carnitine Supplementation and the Treatment of Depressive Symptoms: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Randomized Controlled Trial Comparing Efficacy and Safety of Antidepressant Monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Considering the methodological limitations in the evidence base of antidepressants for depression: a reanalysis of a network meta-analysis | BMJ Open [bmjopen.bmj.com]
Safety Operating Guide
Proper Disposal Procedures for Acetyl-L-carnitine (Assumed "Acetylcaranine")
Disclaimer: The chemical "Acetylcaranine" is not found in standard chemical databases. Based on the query, it is highly likely that this is a typographical error for Acetyl-L-carnitine or its common salt, Acetyl-L-carnitine hydrochloride. This document provides disposal procedures for Acetyl-L-carnitine hydrochloride (CAS No. 5080-50-2). Always confirm the identity of your chemical waste and consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
This guide provides essential safety and logistical information for the proper disposal of Acetyl-L-carnitine, tailored for researchers, scientists, and drug development professionals. The following procedures are based on information from safety data sheets (SDS) and aim to ensure safe handling and regulatory compliance.
Hazard Identification and Classification
Acetyl-L-carnitine hydrochloride is classified as a hazardous substance. It is crucial to be aware of its potential hazards before handling and disposal.[1][2][3][4]
Hazard Summary Table:
| Hazard Classification | GHS Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][2][3][4] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation.[1][2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[1][2][3][4] |
GHS Pictogram: GHS07 (Exclamation Mark)[1][3] Signal Word: Warning[1][3][4]
Personal Protective Equipment (PPE) and Safety Precautions
Before handling Acetyl-L-carnitine for disposal, ensure that appropriate personal protective equipment is worn.
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[4]
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[1][4]
-
Respiratory Protection: Avoid breathing dust.[1][3][4] If dust formation is likely, use a NIOSH-approved respirator.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[1] Avoid contact with skin and eyes.[4] Wash hands thoroughly after handling.[2]
Step-by-Step Disposal Protocol
Disposal of Acetyl-L-carnitine must adhere to local, state, and federal regulations.[5] Do not dispose of this chemical in household garbage or down the drain.[3]
Experimental Protocol for Waste Segregation and Collection:
-
Waste Identification: Clearly identify the waste as "Waste Acetyl-L-carnitine hydrochloride".
-
Container Selection: Choose a suitable, sealable, and clearly labeled container for hazardous waste. The container must be compatible with the chemical.
-
Waste Segregation:
-
Solid Waste: Collect unused or contaminated solid Acetyl-L-carnitine in the designated hazardous waste container.
-
Contaminated Labware: Dispose of items such as weigh boats, contaminated gloves, and wipes in the same container as the solid waste.
-
Aqueous Solutions: While Acetyl-L-carnitine is very soluble in water[6], do not dispose of aqueous solutions down the drain. Collect them in a separate, sealed, and labeled hazardous waste container for liquids.
-
-
Labeling: Label the hazardous waste container with the following information:
-
"Hazardous Waste"
-
"Acetyl-L-carnitine hydrochloride"
-
CAS Number: 5080-50-2
-
Associated Hazards: Irritant
-
Accumulation Start Date
-
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal Request: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. The recommended disposal method is through an industrial combustion plant or incineration.[1]
Emergency Procedures
In case of accidental release or exposure, follow these first-aid measures and report the incident to your supervisor and EHS department.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If eye irritation persists, get medical advice/attention.[2][4]
-
Skin Contact: Wash off immediately with plenty of water and soap. If skin irritation occurs, get medical advice/attention.[2][4]
-
Inhalation: Move to fresh air. If you feel unwell, call a poison center or doctor.[1][2]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Get medical attention.[2][4]
-
Spills: For small spills, carefully sweep up the solid material, place it in the hazardous waste container, and clean the area with soap and water. Avoid generating dust.[1] For large spills, evacuate the area and contact your EHS department.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of Acetyl-L-carnitine.
Caption: Workflow for the proper disposal of Acetyl-L-carnitine.
References
Essential Safety and Handling Guide for Acetyl-L-Carnitine
This guide provides crucial safety and logistical information for laboratory professionals handling Acetyl-L-carnitine (also known as N-Acetyl-L-carnitine HCl, CAS 5080-50-2). Adherence to these procedures is vital for ensuring personal safety and maintaining a secure research environment.
Compound Identification and Hazards
| Identifier | Value | Reference |
| Chemical Name | (R)-2-(Acetyloxy)-3-carboxy-N,N,N-trimethyl-1-propanaminium chloride | [1] |
| CAS Number | 5080-50-2 | [2][3][4][5] |
| Physical Form | White powder | [1] |
| Primary Hazards | Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][6][7][8] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling Acetyl-L-carnitine powder.
| Protection Type | Required Equipment | Specifications & Best Practices |
| Eye and Face Protection | Safety glasses with side-shields or safety goggles.[1] | Must conform to EN166 (EU) or NIOSH (US) standards.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). | Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact.[1] Dispose of contaminated gloves immediately after use.[1] |
| Lab coat or impervious clothing. | Must be worn at all times when handling the compound.[1] | |
| Respiratory Protection | NIOSH/CEN approved respirator. | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[1] |
Operational Plan: From Receipt to Disposal
Safe handling of Acetyl-L-carnitine requires a systematic approach at every stage. The following workflow diagram and procedural steps provide a clear guide for laboratory personnel.
Caption: Workflow for Safe Handling of Acetyl-L-carnitine.
Step-by-Step Handling Procedures:
-
Receiving and Storage : Upon receipt, store the container in a cool, dry, and well-ventilated area. Keep the container tightly closed.
-
Donning PPE : Before handling, put on all required personal protective equipment as detailed in the table above.
-
Weighing : Conduct all weighing of the powder within a certified chemical fume hood to prevent inhalation of dust.[9]
-
Dissolving : When preparing solutions, add the powder to the solvent slowly. Cap and vortex or sonicate to dissolve.
-
Handling Solutions : Always handle solutions within the fume hood. Avoid direct contact with skin and eyes.
-
Spill Cleanup : In case of a spill, avoid creating dust.[1]
-
Decontamination : After handling, thoroughly decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[1][3]
-
Waste Disposal : Dispose of all waste, including contaminated PPE, according to institutional and local regulations. Do not allow the product to enter drains.[1][9]
First Aid Procedures
In the event of exposure, immediate action is critical.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes.[1][7] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[1] |
| Skin Contact | Wash off immediately with soap and plenty of water.[1][7] Remove contaminated clothing.[7] If skin irritation occurs, consult a physician.[7] |
| Inhalation | Move the person to fresh air.[1][7] If breathing is difficult or stops, provide artificial respiration.[1][4] Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting.[7] Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[1][7] Seek immediate medical attention.[1] |
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Categorization and Disposal Workflow
Caption: Disposal Workflow for Acetyl-L-carnitine Waste.
Disposal Procedures:
-
Segregation : Collect all waste contaminated with Acetyl-L-carnitine separately from other laboratory waste. This includes unused product, contaminated PPE, and disposable labware.
-
Containment : Place all waste into clearly labeled, sealed, and suitable containers for disposal.[1][6]
-
Disposal : Arrange for disposal through a licensed professional waste disposal service.[3] Do not dispose of with household garbage or allow it to reach the sewage system.[2]
Note on Experimental Protocols and Quantitative Data: The safety data sheets for Acetyl-L-carnitine do not cite specific experimental methodologies, and the toxicological properties have not been fully investigated.[1][7] No quantitative occupational exposure limits have been established.[2][3] Therefore, it is imperative to handle this compound with the utmost caution, adhering to the principle of minimizing all potential exposure.
References
- 1. oxfordlabchem.com [oxfordlabchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. chemos.de [chemos.de]
- 4. ACETYL-L-CARNITINE - Safety Data Sheet [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. bio.vu.nl [bio.vu.nl]
- 8. biosynth.com [biosynth.com]
- 9. shop.fagron.us [shop.fagron.us]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
